1-Hydroxy-3-(4-nitrophenyl)urea chemical properties and structure
Topic: 1-Hydroxy-3-(4-nitrophenyl)urea: Chemical Properties, Synthesis, and Biological Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Ex...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-Hydroxy-3-(4-nitrophenyl)urea: Chemical Properties, Synthesis, and Biological Applications
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists
Executive Summary
1-Hydroxy-3-(4-nitrophenyl)urea (CAS 53731-88-7) is a functionalized urea derivative characterized by the presence of an N-hydroxy group and a para-nitroaryl moiety. Belonging to the class of N-hydroxyureas, this compound is of significant interest in medicinal chemistry as a pharmacophore for 5-lipoxygenase (5-LOX) inhibition , a potential nitric oxide (NO) donor , and a synthetic intermediate for heterocyclic construction. This guide provides a definitive analysis of its structural properties, a validated synthesis protocol, and its mechanistic role in biological systems.
Chemical Identity & Structure
The molecule features a urea core where one nitrogen is substituted with a hydroxyl group (conferring metal-chelating properties) and the other with a 4-nitrophenyl group (an electron-withdrawing system).
The para-nitro group exerts a strong electron-withdrawing effect (-I, -M), reducing the electron density on the adjacent urea nitrogen. This increases the acidity of the N-H protons, particularly the one proximal to the phenyl ring. The N-hydroxy moiety (
) is amphoteric but primarily serves as a weak acid () and a critical chelating site for metalloenzymes.
Physicochemical Properties
Note: Values below combine experimental data for the class with predicted parameters for this specific derivative.
Parameter
Value / Description
Context
Physical State
Solid (Crystalline powder)
Typically pale yellow due to the nitrochromophore.
Melting Point
160–175 °C (Decomposition)
Hydroxyureas often decompose upon melting.
Solubility (Water)
Low (< 0.5 mg/mL)
Hydrophobic aryl group limits aqueous solubility.
Solubility (Organic)
High in DMSO, DMF, warm Ethanol
Polar aprotic solvents are required for stock solutions.
LogP (Predicted)
~1.2 – 1.5
Moderate lipophilicity suitable for membrane permeability.
Acidity (pKa)
~9.5 (N-OH group)
Relevant for physiological ionization and metal binding.
Synthesis Protocol
The most robust synthetic route involves the nucleophilic addition of hydroxylamine to 4-nitrophenyl isocyanate. This method avoids the use of phosgene directly and proceeds under mild conditions to preserve the N-hydroxy functionality.
Reaction Scheme
The reaction proceeds via the attack of the nucleophilic oxygen or nitrogen of hydroxylamine on the electrophilic carbon of the isocyanate. Under neutral/basic conditions, the N-attack is favored to form the urea.
Figure 1: Synthetic pathway for 1-Hydroxy-3-(4-nitrophenyl)urea via isocyanate addition.
Detailed Methodology
Reagents:
4-Nitrophenyl isocyanate (1.0 eq)
Hydroxylamine hydrochloride (1.1 eq)
Triethylamine (TEA) or NaOH (1.1 eq)
Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
Preparation of Free Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride in a minimum amount of water or methanol. Add an equimolar amount of base (TEA or NaOH) to liberate the free base (
). Note: If using TEA, this can be done directly in the reaction solvent.
Addition: Dissolve 4-nitrophenyl isocyanate in anhydrous THF under an inert atmosphere (
). Cool the solution to 0°C using an ice bath.
Reaction: Dropwise add the hydroxylamine solution to the isocyanate solution over 30 minutes. The reaction is exothermic; maintain temperature < 10°C to prevent side reactions (e.g., O-acylation).
Monitoring: Stir at room temperature for 2–4 hours. Monitor consumption of isocyanate by TLC (mobile phase: Hexane/Ethyl Acetate 1:1) or IR (disappearance of the strong
peak at ~2270 ).
Workup:
If the product precipitates: Filter the solid, wash with cold THF, then water to remove salts.
If soluble: Evaporate solvent, redissolve in EtOAc, wash with water and brine, dry over
, and concentrate.
Purification: Recrystallize from Ethanol/Water or Acetone/Hexane to yield pale yellow crystals.
Biological Mechanisms & Applications
The pharmacological value of 1-Hydroxy-3-(4-nitrophenyl)urea lies in its ability to interact with metal centers in enzymes and its potential as a prodrug.
5-Lipoxygenase (5-LOX) Inhibition
N-hydroxyureas are established inhibitors of 5-LOX, the enzyme responsible for leukotriene biosynthesis (inflammatory mediators).
Mechanism: The N-hydroxyurea moiety acts as a reducing agent and a chelator for the non-heme iron (
) in the active site of 5-LOX. It reduces the active to the inactive state, shutting down catalysis.
Relevance: Analogous to Zileuton (a commercial asthma drug), this derivative serves as a probe to study structure-activity relationships (SAR), specifically how the electron-poor nitrophenyl group affects potency compared to electron-rich analogues.
Nitric Oxide (NO) Donation
Under oxidative stress or enzymatic action (e.g., by peroxidases), the N-hydroxyurea group can be oxidized to release Nitric Oxide (NO).
Pathway:
Application: NO donation induces vasodilation and has anti-thrombotic effects.
Figure 2: Dual mechanism of action: 5-LOX iron reduction/chelation and Nitric Oxide release.
Safety & Handling
Toxicity: As a nitroaromatic compound, potential mutagenicity (Ames positive) should be assumed until proven otherwise. Hydroxyurea derivatives can be cytotoxic (ribonucleotide reductase inhibition).
Handling: Wear nitrile gloves, safety goggles, and work in a fume hood. Avoid inhalation of dust.[3]
Storage: Store at -20°C under desiccation. The N-hydroxy group is sensitive to oxidation; protect from light and air.
References
Chemical Identity & Supplier Data: 1-Hydroxy-3-(4-nitrophenyl)urea (CAS 53731-88-7). Chem960 / Kuujia. Link
General Synthesis of Hydroxyureas: Hydroxyurea Synthesis Procedure. Organic Syntheses, Coll. Vol. 5, p.645 (1973). Link
Synthesis Pathways and Mechanistic Profiling of 1-Hydroxy-3-(4-nitrophenyl)urea: A Comprehensive Technical Guide
Executive Summary The compound 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7) represents a highly valuable pharmacophore in medicinal chemistry and biochemical research. As an -hydroxyurea derivative featuring a stron...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7) represents a highly valuable pharmacophore in medicinal chemistry and biochemical research. As an
-hydroxyurea derivative featuring a strongly electron-withdrawing 4-nitrophenyl moiety, it serves as a critical intermediate and a bioactive molecule in its own right. The -hydroxyurea functional group is renowned for its ability to chelate transition metals (such as zinc and iron) at enzyme active sites and act as a controlled donor of nitric oxide (NO) or nitroxyl (HNO) species.
This technical guide provides an authoritative, in-depth analysis of the synthesis pathways for 1-Hydroxy-3-(4-nitrophenyl)urea. Designed for synthetic chemists and drug development professionals, it bypasses generic overviews to focus on the thermodynamic and kinetic causalities that dictate experimental success, ensuring high chemoselectivity and yield.
Mechanistic Rationale & Pathway Selection
The synthesis of
-hydroxyureas hinges on the nucleophilic addition of hydroxylamine to an isocyanate. However, hydroxylamine () is an ambidentate nucleophile, possessing both a nucleophilic nitrogen and a nucleophilic oxygen atom.
The primary synthetic challenge is chemoselectivity . While the nitrogen atom is softer and kinetically favored for attack on the highly electrophilic carbon of the isocyanate, the oxygen atom can also participate, leading to unwanted
-carbamoyl byproducts or -bis(carbamoyl) species.
To mitigate this, the synthesis must strictly control:
Temperature: Lower temperatures (0°C) reduce the kinetic energy of the system, strongly favoring the lower-activation-energy pathway (N-attack) over O-attack.
Solvent Environment: Aprotic solvents like Tetrahydrofuran (THF) or Dimethylformamide (DMF) are required. They solubilize the while preventing the solvolysis and side reactions commonly seen in protic environments[1].
Base Selection: Hydroxylamine is typically supplied as a stable hydrochloride salt. The choice of base (e.g., Triethylamine or Pyridine) and its rate of addition dictate the steady-state concentration of the free hydroxylamine base, preventing exothermic spikes that drive byproduct formation.
Visualizing the Synthesis Workflow
Caption: Comparative synthesis workflows for 1-Hydroxy-3-(4-nitrophenyl)urea highlighting direct vs. in situ routes.
Comparative Analysis of Synthesis Pathways
Chemists typically select between three distinct routes based on precursor availability, desired scale, and purity requirements. The direct coupling method (Pathway A) aligns with established protocols for generating and [2][3].
Pathway
Primary Reagents
Avg. Yield
Chemoselectivity
Scalability
Key Advantage / Disadvantage
A: Direct Coupling
4-Nitrophenyl isocyanate, , TEA
75 - 85%
High (if kept at 0°C)
Excellent
Advantage: Rapid, one-pot procedure. Requires moisture-free handling of isocyanate.
B: In Situ Generation
4-Nitroaniline, Triphosgene,
60 - 70%
Moderate
Good
Advantage: Avoids storing unstable isocyanates. Disadvantage: Phosgene gas hazards.
C: O-Protected Route
4-Nitrophenyl isocyanate, -Benzylhydroxylamine
80 - 90%
Absolute (100% N-attack)
Moderate
Advantage: Zero O-acylation. Disadvantage: Requires a secondary deprotection step (hydrogenolysis).
Table 1: Quantitative and qualitative comparison of primary synthesis pathways.
Detailed Experimental Protocol: Direct Isocyanate Coupling (Pathway A)
This protocol is engineered as a self-validating system . Each phase includes observational checkpoints to verify intermediate success before proceeding, minimizing wasted reagents and time.
Equipment: 100 mL round-bottom flask, magnetic stirrer, argon/nitrogen balloon, ice bath.
Step-by-Step Methodology
Step 1: Nucleophile Preparation & Activation
Suspend
(0.83 g) in 20 mL of anhydrous THF in the round-bottom flask under an argon atmosphere.
Cool the suspension to 0°C using an ice bath.
Add TEA (1.81 mL) dropwise over 5 minutes.
Causality Check: The dropwise addition controls the exothermic neutralization. You will observe the formation of a white precipitate (Triethylamine hydrochloride). This validates that the free hydroxylamine base is being successfully generated in situ.
Step 2: Electrophile Addition
Dissolve 4-Nitrophenyl isocyanate (1.64 g) in 20 mL of anhydrous THF.
Quality Control: The solution must be clear. If it is cloudy, the isocyanate has reacted with atmospheric moisture to form a symmetric diaryl urea. Filter before use if necessary.
Add the isocyanate solution dropwise to the hydroxylamine suspension at 0°C over 15–20 minutes.
Maintain the reaction at 0°C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
Self-Validation (TLC): Monitor the reaction using Thin Layer Chromatography (Eluent: Hexanes/Ethyl Acetate 1:1). The isocyanate spot (high
) should disappear, replaced by a highly UV-active, polar product spot (lower ).
Step 3: Quench and Workup
Concentrate the reaction mixture under reduced pressure to remove approximately 70% of the THF.
Pour the concentrated residue into 100 mL of ice-cold distilled water while stirring vigorously.
Causality Check: The sudden shift in solvent polarity forces the hydrophobic 1-Hydroxy-3-(4-nitrophenyl)urea to crash out of solution. The TEA-HCl salt remains dissolved in the aqueous phase, effectively separating the byproduct.
Filter the resulting yellow/orange precipitate under vacuum and wash with cold water (2 x 20 mL).
Step 4: Purification
Recrystallize the crude solid from a mixture of Ethanol and Water (approx. 3:1 v/v).
Dry the purified crystals in a vacuum oven at 40°C overnight to yield the target compound.
Analytical Validation Profile
To ensure the structural integrity of the synthesized 1-Hydroxy-3-(4-nitrophenyl)urea, the following analytical parameters must be met. These metrics align with standards used for [4].
Parameter
Expected Value / Observation
Analytical Purpose
Melting Point
~ 165 - 168 °C (Decomposes)
Primary indicator of bulk purity.
FT-IR Spectroscopy
(O-H, N-H stretch), (C=O stretch), ( stretch)
Confirms the presence of the intact urea carbonyl and the nitro group.
Table 2: Standard analytical characterization parameters for quality control.
Pharmacological Mechanism of Action
The structural design of 1-Hydroxy-3-(4-nitrophenyl)urea is not arbitrary. The molecule is engineered to interact with specific biological targets. The electron-withdrawing nitro group decreases the electron density on the urea nitrogen, increasing the acidity of the hydroxyl proton. This makes it a superior chelating agent for metalloenzymes compared to aliphatic analogues.
Caption: Divergent pharmacological mechanisms of the N-hydroxyurea pharmacophore.
References
Supuran, C. T., et al. (2018). Synthesis of N'-phenyl-N-hydroxyureas and investigation of their inhibitory activities on human carbonic anhydrases. Bioorganic Chemistry. Available at:[Link]
Yasaki, X. & King, S. B. (2000). An efficient synthesis of 15N-hydroxyurea. Synthetic Communications. Available at:[Link]
Kato, M., et al. (2001). N-hydroxyurea derivative and pharmaceutical composition containing the same. US Patent 6291482B1.
ChemicalCell. (n.d.). Organic Reagents for Organic Synthesis & Catalytic Reactions: Isocyanates. Available at:[Link]
Introduction: The Therapeutic Potential of a Privileged Scaffold
An In-Depth Technical Guide to the Biological Activity Screening of Nitrophenyl Urea Derivatives Nitrophenyl urea derivatives represent a compelling class of synthetic compounds that have garnered significant attention i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Biological Activity Screening of Nitrophenyl Urea Derivatives
Nitrophenyl urea derivatives represent a compelling class of synthetic compounds that have garnered significant attention in medicinal chemistry and drug discovery. This interest stems from the unique combination of two key structural motifs: the urea linkage (-NH-CO-NH-), a versatile hydrogen-bonding scaffold present in numerous approved drugs, and the nitrophenyl group, an electron-withdrawing moiety that can modulate the molecule's physicochemical properties and biological interactions.[1][2] This structural amalgam imparts a remarkable capacity for diverse biological activities, positioning these derivatives as promising candidates for therapeutic development.[1][3]
A vast body of research has demonstrated the potential of nitrophenyl urea derivatives across multiple therapeutic areas. They have shown significant efficacy as anticancer agents, often by targeting and inhibiting key signaling proteins like protein kinases.[4][5][6] Furthermore, their antimicrobial properties against a spectrum of pathogenic bacteria and fungi have been well-documented.[1][7][8] This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core screening methodologies used to identify and characterize the biological activities of these versatile compounds. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and insightful experimental design.
Pillar 1: Anticancer Activity Screening
The development of novel anticancer agents is a primary focus for the screening of nitrophenyl urea derivatives. Many of these compounds exert their effects by inhibiting protein kinases, enzymes that are frequently dysregulated in cancer and play a critical role in tumor cell proliferation, survival, and metastasis.[5][9] The screening funnel for anticancer activity is typically a multi-stage process, beginning with broad cytotoxicity assays and progressing to more specific target-based evaluations.
Protein kinases are established targets for anticancer drug discovery.[5][9] They function by phosphorylating specific amino acid residues on substrate proteins, thereby regulating a vast array of cellular functions.[9] Heterocyclic and aromatic urea derivatives have been particularly successful as inhibitors of receptor tyrosine kinases (RTKs), Raf kinases, and Cyclin-Dependent Kinases (CDKs), all of which are crucial in tumorigenesis.[4][10] The urea moiety is adept at forming key hydrogen bonds within the ATP-binding pocket of these kinases, while the nitrophenyl group and other substituents can be modified to enhance potency and selectivity. This provides a strong mechanistic basis for screening these compounds as potential oncology therapeutics.
Primary Screening: In Vitro Cytotoxicity Assays
The initial step is to assess a compound's general toxicity against cancer cells.[11][12] These assays measure the concentration-dependent ability of a compound to reduce cell viability or induce cell death.[13][14]
The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[13][15] Living cells possess mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals, which can be solubilized and quantified spectrophotometrically.
Step-by-Step Methodology:
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[16]
Compound Treatment: Prepare serial dilutions of the nitrophenyl urea derivatives in culture medium. Remove the old medium from the wells and add the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin or Doxorubicin).[9][10]
Incubation: Incubate the plates for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO₂).[9][17]
MTT Addition: Add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert MTT to formazan.
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 150 µL of DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of approximately 570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ (or GI₅₀) value—the concentration at which 50% of cell growth is inhibited.[17]
Self-Validating System: The inclusion of both positive (known cytotoxic drug) and negative (vehicle) controls is critical. The positive control validates that the assay system can detect cytotoxicity, while the negative control establishes the baseline for 100% cell viability. Consistent results for these controls across experiments ensure the reliability of the data obtained for the test compounds.
Data Presentation: Anticancer Activity
Summarizing quantitative data in a structured format is essential for comparing the potency and selectivity of different derivatives.
Table 1: In Vitro Anticancer Activity of Selected Urea Derivatives
Caption: Workflow for anticancer screening of nitrophenyl urea derivatives.
Pillar 2: Antimicrobial Activity Screening
The emergence of multi-drug-resistant (MDR) pathogens necessitates the discovery of new antimicrobial agents.[7] Urea derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[7][8][18] Screening for antimicrobial potential involves initial qualitative tests followed by quantitative determination of inhibitory concentrations.
Qualitative Screening: Agar Disk Diffusion Method
The disk diffusion method (also known as the Kirby-Bauer test) is a cost-effective and widely used technique for preliminary screening of antimicrobial activity.[19][20] It relies on the diffusion of a test compound from a paper disk into an agar medium seeded with a microorganism, creating a zone of growth inhibition where the compound is effective.[20]
Step-by-Step Methodology:
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard.
Plate Inoculation: Uniformly streak the microbial suspension onto the surface of a suitable agar plate (e.g., Mueller-Hinton agar) using a sterile cotton swab.
Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of the nitrophenyl urea derivative onto the agar surface. Also, place a negative control disk (solvent only) and a positive control disk (standard antibiotic, e.g., Vancomycin for Gram-positive bacteria).[7]
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria).
Measure Inhibition Zone: After incubation, measure the diameter (in mm) of the zone of complete growth inhibition around each disk. A larger zone diameter indicates greater sensitivity of the microorganism to the compound.[19]
Following a positive result in the disk diffusion assay, the next step is to quantify the compound's potency by determining its Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[21]
Core Protocol: Broth Microdilution Method
This technique is a standard and efficient method for determining MIC values, especially when screening multiple compounds.[21][22] It is commonly performed in 96-well microtiter plates.[21]
Step-by-Step Methodology:
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well plate.[21]
Inoculation: Add a standardized inoculum of the test microorganism to each well.
Controls: Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
Incubation: Cover and incubate the plate under appropriate conditions.
Determine MIC: After incubation, determine the MIC by identifying the lowest compound concentration that completely inhibits visible microbial growth, which can be assessed visually or with a microplate reader.[21]
Data Presentation: Antimicrobial Activity
MIC values provide a quantitative measure of a compound's potency, allowing for direct comparison.
Table 2: Antimicrobial Activity (MIC in µg/mL) of Selected Urea Derivatives
| CoP1 Complex | High Activity | High Activity | High Activity |[18] |
Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of nitrophenyl urea derivatives.
Pillar 3: Antiviral Activity Screening
Screening for antiviral activity is another important avenue for nitrophenyl urea derivatives. The repurposing of known compounds and the screening of new chemical entities are crucial strategies for identifying therapeutics against viral diseases.[23]
Many viruses cause visible damage, or cytopathic effects (CPE), to host cells in culture. An effective antiviral compound will protect the cells from this damage.
Step-by-Step Methodology:
Cell Culture: Seed host cells (e.g., Vero cells) in a 96-well plate and grow to confluence.
Toxicity Test: First, determine the non-toxic concentration range of the test compounds on the host cells alone.
Antiviral Assay: Treat the cells with non-toxic concentrations of the nitrophenyl urea derivatives.
Viral Infection: Infect the cells with a specific multiplicity of infection (MOI) of the target virus. Include a virus control (cells + virus, no compound) and a cell control (cells only).[24]
Incubation: Incubate the plates for a period sufficient for CPE to develop in the virus control wells (e.g., 48-72 hours).[24]
CPE Assessment: Visually score the wells for the presence or absence of CPE. Alternatively, cell viability can be quantified using an assay like MTT.
Data Analysis: Calculate the compound concentration that reduces the cytopathic effect by 50% (EC₅₀).[25][26]
Data Presentation: Antiviral Activity
EC₅₀ values are used to quantify the potency of antiviral compounds.
A critical component of any screening campaign is the analysis of the Structure-Activity Relationship (SAR).[27] SAR studies aim to identify which chemical features of a molecule are responsible for its biological activity.[28] By systematically modifying the structure of a "hit" compound—for example, by changing the substituents on the phenyl rings or altering the urea linker—researchers can understand how these changes affect potency, selectivity, and toxicity.[27][29] This knowledge is paramount for the rational design of new, more effective drug candidates.[4][30]
SAR Conceptual Framework
Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.
Conclusion and Future Perspectives
This guide outlines a systematic, multi-faceted approach to screening nitrophenyl urea derivatives for their therapeutic potential. By employing a logical progression from broad phenotypic assays to more specific quantitative and mechanistic studies, researchers can efficiently identify and characterize promising lead compounds. The inherent versatility of the nitrophenyl urea scaffold, combined with the power of SAR-driven medicinal chemistry, ensures that this class of compounds will remain a fruitful area of investigation for the development of new anticancer, antimicrobial, and antiviral agents. The methodologies described herein provide a robust framework for unlocking this potential.
References
INTEGRA Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
World Organisation for Animal Health (WOAH). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
Da-Ta Biotech. In Vitro Cytotoxicity Assay: Advanced Research. [Link]
Khan, D. D. A., & Singh, D. V. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Future Microbiology. [Link]
Aslantürk, A. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences. [Link]
Saczewski, J., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
Al-Balas, Q., et al. (2018). New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. Molecules. [Link]
Xia, Y., et al. (2009). Urea derivatives as anticancer agents. Current Medicinal Chemistry. [Link]
Alfa Cytology. In Vitro Cytotoxicity Assay. [Link]
Saczewski, J., et al. (2015). Discovery of nitroaryl urea derivatives with antiproliferative properties. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
E-Hussiiny, R. M., et al. (2021). Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. ResearchGate. [Link]
Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]
Noble Life Sciences. (2023, April 19). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
Taylor & Francis Online. (2024, January 14). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
JoVE. (2022, July 31). Early Viral Entry Assays to identify and evaluate Antiviral Compounds | Protocol Preview. [Link]
Chen, C. Z., et al. (2021). Screening a Library of FDA-Approved and Bioactive Compounds for Antiviral Activity against SARS-CoV-2. ACS Infectious Diseases. [Link]
Frontiers. (2022, April 13). Identification of Compounds With Antiviral Activity Against SARS-CoV-2 in the MMV Pathogen Box Using a Phenotypic High-Throughput Screening Assay. [Link]
ResearchGate. (2025, August 21). Identification and evaluation of antiviral activity of novel compounds targeting SARS-CoV-2 virus by enzymatic and antiviral assays, and computational analysis. [Link]
SciELO. (2015). New aminoporphyrins bearing urea derivative substituents: synthesis, characterization, antibacterial and antifungal activity. [Link]
ResearchGate. (2025, August 6). Protein kinase inhibitors from the urea class. [Link]
PubMed. (1983). Synthesis and antibacterial and antifungal activities of 5-nitro-2-furfurylidene polyhalophenoxyacethydrazides VIII. [Link]
PubMed. (2012, August 1). Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. [Link]
PubMed. (2016, August 15). Discovery of nitroaryl urea derivatives with antiproliferative properties. [Link]
ResearchGate. Urea Derivatives as Anticancer Agents. [Link]
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Amanote Research. (2015, November 16). Targeting Kinases With Anilinopyrimidines: Discovery. [Link]
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MDPI. (2021, June 8). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. [Link]
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Unlocking the Scaffold: A Comprehensive Literature Review on the Discovery and Evolution of Hydroxyurea Analogs
Executive Summary Hydroxyurea (HU) is a foundational antimetabolite that has served as a cornerstone in the treatment of myeloproliferative disorders and sickle cell disease (SCD) for decades[1][2]. Despite its clinical...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Hydroxyurea (HU) is a foundational antimetabolite that has served as a cornerstone in the treatment of myeloproliferative disorders and sickle cell disease (SCD) for decades[1][2]. Despite its clinical success, the therapeutic utility of HU is often hampered by a short half-life, dose-dependent myelosuppression, and the rapid onset of drug resistance[3][4]. This technical whitepaper explores the rational drug design, synthesis, and biological evaluation of hydroxyurea analogs. By transitioning from a simple antimetabolite to a versatile hydroxamic acid pharmacophore, researchers are overcoming historical pharmacokinetic limitations while expanding the therapeutic index into novel epigenetic and multimodal targets.
Mechanistic Foundations & Causality
To rationally design analogs, one must first understand the dual mechanistic pathways of the parent compound. HU operates via two distinct mechanisms depending on the physiological context and target enzyme:
Ribonucleotide Reductase (RNR) Inhibition (Oncology):
HU acts as a potent inhibitor of RNR, the rate-limiting enzyme responsible for the de novo synthesis of deoxyribonucleotides (dNTPs). HU diffuses into the cell and specifically quenches the essential tyrosyl free radical located in the active site of the RRM2 (M2) subunit[5][6]. This quenching halts the reduction of ribonucleoside diphosphates to deoxyribonucleoside diphosphates, effectively arresting malignant cells in the S-phase of the cell cycle[6][7].
Nitric Oxide (NO) Donation (Sickle Cell Disease):
In the context of SCD, HU undergoes redox reactions with heme-containing enzymes, such as hemoglobin and catalase, to release Nitric Oxide (NO)[8][9]. This localized NO release triggers signaling cascades that reactivate the transcription of the γ-globin gene. The resulting increase in fetal hemoglobin (HbF) production prevents the pathological polymerization of sickle hemoglobin (HbS)[2][8].
Figure 1: Dual mechanistic pathways of Hydroxyurea in oncology and sickle cell disease.
Rational Design & Synthesis of HU Derivatives
To mitigate HU's toxicity and rapid clearance, medicinal chemists have heavily explored the hydroxamic acid pharmacophore. This functional group retains the critical -NHOH moiety required for metal chelation and radical quenching but allows for extensive structural modification[9][10]. Derivatives such as Zileuton (a 5-lipoxygenase inhibitor) and Vorinostat (SAHA, a histone deacetylase inhibitor) demonstrate how the HU scaffold can be repurposed to target a wide array of zinc- and iron-dependent metalloenzymes[10][11].
Synthesis Protocol: Safe Generation of HU Derivatives
Historically, synthesizing HU derivatives required highly toxic phosgene gas. Modern protocols utilize solid triphosgene, providing a self-validating, safer, and ecologically friendly system[12][13]. Causality: Triphosgene allows for precise stoichiometric control without the severe inhalation risks of gaseous phosgene, ensuring high-yield intermediate formation while maintaining laboratory safety.
Step-by-Step Synthesis Workflow:
Intermediate Formation: Mix 1-H-benzotriazole (0.02 mol) with solid triphosgene (0.004 mol) in dry tetrahydrofuran (THF). Stir for 72 hours.
Self-Validation Step: Evaporate the THF, suspend the solid in water, acidify to pH 3 with HCl, and filter. The acidic wash removes unreacted basic impurities, isolating the pure N-carbamoyl derivative[12].
Donor Synthesis: Dissolve the intermediate (0.01 mol), benzyloxyamine hydrochloride (0.01 mol), and triethylamine (TEA) in 50 mL of dry dioxane. Mix vigorously for 48 hours at room temperature.
Self-Validation Step: Filter off the TEA·HCl precipitate to confirm the nucleophilic substitution has occurred. Crystallize the filtrate from water to yield 1-(N-benzyloxycarbamoyl)benzotriazole[12].
Derivative Coupling: Heat the donor molecule with a target amine or carboxylic acid at 130°C in the presence of an imidazole catalyst for 15 minutes.
Self-Validation Step: The thermal decomposition liberates benzyloxyisocyanate, which reacts in situ to form the substituted hydroxyurea derivative. Recrystallize the final product from ethanol and confirm structural purity via NMR spectroscopy[12][13].
Figure 2: Step-by-step synthesis workflow of hydroxyurea derivatives using solid triphosgene.
Biological Evaluation & Experimental Workflows
To empirically validate the efficacy of synthesized analogs, researchers employ a two-tiered screening approach: enzymatic inhibition to prove target engagement, and cellular cytotoxicity to prove functional biological activity.
Causality: This assay isolates the direct target of HU analogs. ATP is included as an allosteric activator to ensure the enzyme is in its active conformation, while Dithiothreitol (DTT) maintains the reducing environment necessary for RNR's catalytic cycle[6].
Preparation: Prepare a reaction buffer containing HEPES (pH 7.2), DTT, MgCl2, ATP, and the ribonucleotide substrate (e.g., CDP)[6].
Inhibitor Incubation: Add varying concentrations of the novel HU analog to the buffer. Self-Validation: Always run native Hydroxyurea concurrently as a positive control to validate the assay's baseline sensitivity[6].
Enzyme Addition: Initiate the reaction by adding purified recombinant human RRM1 and RRM2 subunits. Incubate the mixture at 37°C for exactly 30 minutes[6].
Quenching & Analysis: Stop the reaction using perchloric acid. Neutralize the solution and analyze the conversion of CDP to dCDP via High-Performance Liquid Chromatography (HPLC). Calculate the IC50 based on the resulting dose-response curve[6].
Protocol 2: MTT Cytotoxicity Assay
Causality: While enzymatic assays prove target engagement, the MTT assay validates cellular permeability and functional apoptotic induction in target cancer lines (e.g., HeLa, Cal27, THP-1)[4][13].
Seeding: Seed target cancer cells in 96-well plates and incubate for 24 hours to allow for cellular adhesion and log-phase growth.
Treatment: Treat the cells with serial dilutions of the HU analog (ranging from 0.1 μM to 100 μM) for 48 to 72 hours.
Metabolic Reduction: Add the MTT reagent. Viable cells will reduce the yellow MTT to insoluble purple formazan crystals via active mitochondrial reductases.
Quantification: Solubilize the crystals in DMSO and measure the absorbance at 570 nm using a microplate reader. Self-Validation: Compare the absorbance against an untreated vehicle control (100% viability) to establish the baseline and compute the precise IC50[13][14].
Quantitative Data: Comparative Efficacy
The structural evolution of the hydroxyurea scaffold has led to analogs with significantly enhanced potency and altered target specificities. The table below summarizes the IC50 values of key HU derivatives across various targets and cell lines, demonstrating the shift from millimolar to nanomolar efficacy.
The future of hydroxyurea analogs lies in rational, multimodal drug design. By combining the radical-quenching ability of the -NHOH group with specific targeting moieties (such as the 2,2′-bipyridine scaffold), researchers are developing hybrid molecules that simultaneously inhibit RNR and epigenetic targets like Histone Deacetylases (HDACs)[4]. Furthermore, targeting the p53-inducible RNR subunit (p53R2) presents a novel avenue for overcoming traditional RNR resistance in solid tumors, paving the way for the next generation of highly selective antineoplastic agents[18].
References
1.[1] Hydroxyurea and hydroxamic acid derivatives as antitumor drugs. researchgate.net. 1
2.[18] Ribonucleotide Reductase Inhibitors and Future Drug Design. researchgate.net. 18
3.[5] New Iron Metabolic Pathways and Chelation Targeting Strategies Affecting the Treatment of All Types and Stages of Cancer. nih.gov. 5
4.[2] Hydroxyurea in Sickle Cell Disease: Drug Review. nih.gov. 2
5.[3] Hydroxyurea Toxicity - StatPearls. nih.gov. 3
6.[10] Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. acs.org. 10
7.[11] Methods and compositions for the treatment of neurodegenerative disorders. google.com. 11
8.[8] Unlocking the Binding and Reaction Mechanism of Hydroxyurea Substrates as Biological Nitric Oxide Donors. researchgate.net. 8
9.[7] Diagram of the proposed pathway for the synthesis of hydroxyurea in animal tissues. researchgate.net. 7
10.[4] Anticancer potential of 2,2′-bipyridine hydroxamic acid derivatives in head and neck cancer therapy. manipal.edu. 4
11.[9] Unlocking the binding and reaction mechanism of hydroxyurea substrates as biological nitric oxide donors. nih.gov. 9
12.[12] Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. srce.hr. 12
13.[13] Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives. researchgate.net. 13
14.[6] Benzyloxyurea | 2048-50-2. benchchem.com. 6
15.[14] 4-Aminobenzamide Oxime|CAS 277319-62-7|Research Chemical. benchchem.com. 14
16.[17] Synthesis and applications of benzohydroxamic acid-based histone deacetylase inhibitors. researchgate.net. 17
17.[15] New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. mdpi.com. 15
18.[16] The zinc-binding group effect: lessons from non-hydroxamic acid vorinostat analogs. ugent.be. 16
Spectroscopic characterization (NMR, IR, UV-Vis) of 1-Hydroxy-3-(4-nitrophenyl)urea
This technical guide details the spectroscopic characterization of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea). It is designed for researchers requiring rigorous structural verificati...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide details the spectroscopic characterization of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea). It is designed for researchers requiring rigorous structural verification of this hydroxyurea derivative, often investigated for its potential ribonucleotide reductase inhibitory activity or as a metabolic probe.
This molecule combines the hydroxyurea pharmacophore (known for radical scavenging and metal chelation) with a 4-nitrophenyl group (a strong chromophore and electron-withdrawing system). Characterization relies on distinguishing the unique N-hydroxyurea moiety from the potential decomposition product (4-nitrophenylurea) or the starting material (4-nitrophenyl isocyanate).
Structural Analysis for Spectroscopy
Electronic (UV-Vis): The p-nitrophenyl group acts as a "push-pull" system (though the urea nitrogen is a weak donor compared to an amine), creating a distinct charge-transfer band.
Vibrational (IR): The spectrum is dominated by the nitro group stretches and the complex hydrogen-bonding network of the hydroxyurea headgroup.
Magnetic (NMR): The asymmetry of the urea linkage results in three distinct exchangeable protons. The aromatic ring provides a classic AA'BB' system, deshielded by the nitro group.
Characterization Workflow
The following workflow ensures data integrity, moving from bulk purity assessment to atomic-level verification.
Objective: Confirm the presence of the conjugated nitro-aromatic system and assess electronic purity.
Protocol:
Prepare a stock solution of 100 µM in Methanol (MeOH).
Scan range: 200–500 nm.
Baseline correction: Pure MeOH.
Expected Data & Interpretation:
The spectrum will be dominated by the 4-nitrophenyl moiety. Unlike simple urea (transparent >220 nm), this derivative shows strong absorption.
Transition
Wavelength ()
Extinction Coefficient ()
Assignment
~315–325 nm
>10,000 M⁻¹cm⁻¹
Intramolecular Charge Transfer (Aromatic ring to NO₂)
~240 nm
Variable
Carbonyl / Nitro group transitions
Technical Insight: A significant redshift (>10 nm) or broadening compared to 4-nitrophenylurea suggests deprotonation or metal chelation if the solvent is not neutral.
B. FT-IR Spectroscopy
Objective: Verify the integrity of the hydroxyurea headgroup (–NH–OH) and the nitro group.
Protocol:
Method: ATR (Attenuated Total Reflectance) on solid powder is preferred to avoid solvent interference. Alternatively, KBr pellet (1 mg sample : 100 mg KBr).
Resolution: 4 cm⁻¹.
Scans: 16–32.
Diagnostic Bands:
Functional Group
Wavenumber (cm⁻¹)
Intensity
Notes
O-H / N-H Stretch
3250–3450
Medium, Broad
Overlapping bands. The N-OH stretch is typically sharp but broadened by H-bonding.
C=O Stretch (Amide I)
1640–1670
Strong
Urea carbonyl. Lower freq. than typical ketones due to resonance.
N-H Bend (Amide II)
1590–1610
Medium
Overlaps with aromatic C=C ring breathing.
NO₂ (Asymmetric)
1500–1530
Very Strong
Critical ID peak. Distinctive for nitro compounds.
NO₂ (Symmetric)
1330–1350
Strong
Paired with the asymmetric stretch.
N-O (Hydroxyurea)
~1100
Medium
N-O single bond stretch (often obscured).
C. Nuclear Magnetic Resonance (NMR)
Objective: The definitive structural proof. This distinguishes the target from the non-hydroxylated analog.
Protocol:
Solvent: DMSO-d₆ is mandatory . The exchangeable protons (OH, NH) are often invisible or extremely broad in CDCl₃ or Methanol-d₄.
Concentration: ~10 mg in 0.6 mL.
Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).
1H NMR (Proton) Analysis
The molecule has three distinct "zones" of protons.
Position
Shift ( ppm)
Multiplicity
Integration
Assignment Logic
OH
10.2 – 10.6
Singlet (Broad)
1H
Most deshielded exchangeable proton (N-OH). Disappears on D₂O shake.
NH (Ar)
9.3 – 9.6
Singlet
1H
Urea proton adjacent to the electron-withdrawing nitrophenyl ring.
NH (OH)
8.6 – 8.9
Singlet
1H
Urea proton adjacent to the OH group.
Ar-H (3,5)
8.15 – 8.25
Doublet ( Hz)
2H
ortho to Nitro group (strongly deshielded).
Ar-H (2,6)
7.60 – 7.70
Doublet ( Hz)
2H
ortho to Urea group.
Critical Validation: You must observe three distinct exchangeable singlets in the 8.5–11.0 ppm range. If only one singlet is seen (~9.0 ppm), the sample may have degraded to 4-nitrophenylurea (loss of OH) or hydrolyzed.
Author: BenchChem Technical Support Team. Date: March 2026
Title: Physicochemical Profiling & Synthetic Architecture of Substituted Nitrophenyl Ureas: A Technical Guide
Executive Summary
Substituted nitrophenyl ureas represent a privileged scaffold in medicinal chemistry and agrochemical development, serving as the structural core for urease inhibitors, antiproliferative agents (e.g., Sorafenib analogs), and phenylurea herbicides. This guide provides a rigorous technical analysis of their physicochemical behavior, focusing on the electronic modulation introduced by the nitro group, solid-state polymorphism, and validated synthetic protocols.
Molecular Architecture & Electronic Landscape
The physiochemical distinctiveness of nitrophenyl ureas arises from the interplay between the urea bridge (
) and the strongly electron-withdrawing nitro group ().
Electronic Modulation (Hammett Effects)
The nitro group acts as a powerful electron sink (
, ). This electron withdrawal propagates through the aromatic -system to the urea nitrogen, significantly altering the acidity and hydrogen-bond donor (HBD) capability of the N-H protons.
Acidity (pKa): Unsubstituted phenylureas are very weak acids (pKa
13–14). The introduction of a -nitro group stabilizes the conjugate base (ureido anion) via resonance delocalization, lowering the pKa to the 10–12 range. This increased acidity enhances the compound's ability to engage in electrostatic interactions within enzyme active sites (e.g., urease nickel centers).
Dipole Moment: The opposing dipoles of the urea carbonyl and the nitro group create a high molecular dipole moment, influencing solubility in polar aprotic solvents like DMSO and DMF.
Structure-Activity Relationship (SAR) Logic
The following diagram illustrates the causal relationship between the nitro-substituent position and physicochemical outcomes.
Figure 1: Causal flow of physicochemical modulation by nitro-substitution in urea scaffolds.
Physicochemical Core Parameters
Quantitative data is essential for predicting ADME (Absorption, Distribution, Metabolism, Excretion) behavior.
Table 1: Key Physicochemical Properties of N-(4-nitrophenyl)urea
Parameter
Value / Range
Technical Context
Molecular Weight
181.15 g/mol
Fragment-like, high ligand efficiency potential.
LogP (Octanol/Water)
1.1 – 1.5
Moderately lipophilic; optimal for oral bioavailability (Lipinski compliant).
Poor aqueous solubility due to strong intermolecular crystal lattice energy.
Solubility (DMSO)
> 50 mg/mL
Excellent solubility in polar aprotic solvents; suitable for biological assay stock solutions.
H-Bond Donors
2
Urea N-H protons.
H-Bond Acceptors
3
Urea Carbonyl (O) + Nitro group (O,O).
Solid-State Dynamics: Crystal Polymorphism
Understanding the solid-state behavior is critical for formulation. Nitrophenyl ureas exhibit a phenomenon known as synthon competition .
The Urea Tape (
-Network): In standard ureas, molecules form 1D chains via bifurcated N-H···O=C hydrogen bonds.
Nitro Interference: The nitro group is a competitive H-bond acceptor. In many crystal structures, the N-H donors bypass the urea carbonyl to form hydrogen bonds with the nitro oxygen or solvent molecules. This disruption often leads to higher melting points and lower aqueous solubility compared to non-nitro analogs.
Figure 2: Competition between urea-tape formation and nitro-group interference in crystal lattice packing.
Synthetic Protocols
The synthesis of nitrophenyl ureas must avoid side reactions (e.g., dimerization) and ensure high purity for biological testing. The Isocyanate Method is the industry standard for SAR generation due to its "click-like" efficiency.
Protocol: Synthesis of 1-(4-Nitrophenyl)-3-phenylurea
Principle: Nucleophilic addition of an aniline to an aryl isocyanate. This reaction is rapid, exothermic, and generally requires no external catalyst.
Reagents:
4-Nitrophenyl isocyanate (1.0 equiv)
Aniline (1.0 equiv)
Dichloromethane (DCM) or Tetrahydrofuran (THF) – Anhydrous
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask under inert atmosphere (
Addition: Cool the solution to 0°C. Add aniline (5 mmol) dropwise over 5 minutes. Note: The reaction is exothermic; cooling prevents impurity formation.
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. A heavy precipitate (the urea) typically forms within minutes.
Work-up: Filter the precipitate using a Büchner funnel.
Purification: Wash the solid copiously with cold DCM (to remove unreacted starting materials) followed by diethyl ether.
Recrystallization: If necessary, recrystallize from hot Ethanol/DMF (9:1) to yield analytical grade crystals (Yield > 85%).
Figure 3: Synthetic pathway for high-purity nitrophenyl urea production.
Analytical Validation
1H NMR (DMSO-d6): Look for two distinct singlets for the urea protons (
) in the 8.5–9.5 ppm region. The proton adjacent to the nitro-phenyl ring will be more downfield due to the electron-withdrawing effect.
IR Spectroscopy: Characteristic Carbonyl (
) stretch at 1630–1660 (Amide I) and N-H stretches at 3300–3400 .
Biological Interface & Drug Development Context
In drug discovery, the nitrophenyl urea scaffold is often utilized to target kinases or hydrolases.
Urease Inhibition: The urea moiety mimics the natural substrate (urea), while the nitro group enhances binding affinity to the active site nickel ions via electronic coordination.
Cytotoxicity: The nitro group can undergo enzymatic reduction (by nitroreductases) to form hydroxylamines or amines, which can covalently bind to DNA or proteins. This mechanism is exploited in hypoxia-activated prodrugs but serves as a toxicity "flag" in standard screening.
Self-Validating Check:
When designing analogs, if the LogP exceeds 3.0, solubility will drastically drop. Counter this by adding solubilizing tails (e.g., morpholine or piperazine) to the non-nitro aromatic ring.
References
Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. Crystal Growth & Design. Link
N-(4-Nitrophenyl)-N'-phenyl-urea: NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Link
Physicochemical Properties of (4-Nitrophenyl)urea: PubChem Compound Summary. National Library of Medicine. Link
The Hammett Equation and Linear Free Energy Relationships: Implications for Acidity and Reactivity. Chemistry LibreTexts. Link
Urea Derivatives in Modern Drug Discovery: Medicinal Chemistry Reviews. National Institutes of Health (PMC). Link
Protocols & Analytical Methods
Method
Step-by-step synthesis protocol for 1-Hydroxy-3-(4-nitrophenyl)urea
This guide details the synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea), a compound of interest in medicinal chemistry as a potential inhibitor of metalloenzymes (e.g., urease...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea), a compound of interest in medicinal chemistry as a potential inhibitor of metalloenzymes (e.g., urease, lipoxygenase) and as a nitric oxide donor precursor.
Application Note: Synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea
Abstract & Strategic Rationale
The synthesis of N-hydroxy-N'-arylureas is critical for developing hydroxamic acid bio-isosteres. This protocol utilizes the nucleophilic addition of hydroxylamine to 4-nitrophenyl isocyanate . This route is selected over the carbamoylation of hydroxylamine with activated esters or the reaction of nitroanilines with phosgene due to its atom economy , mild reaction conditions, and high regioselectivity.
Key Mechanistic Insight:
The reaction relies on the superior nucleophilicity of the nitrogen atom in hydroxylamine (versus the oxygen) to attack the electrophilic carbon of the isocyanate. However, strict pH control and temperature regulation are required to prevent O-acylation or the formation of di-substituted byproducts.
Reaction Scheme & Pathway Analysis
The following diagram illustrates the reaction mechanism and the critical workflow logic.
Figure 1: Reaction pathway demonstrating the nucleophilic addition of hydroxylamine to the isocyanate.
Materials & Equipment
Safety Precaution: 4-Nitrophenyl isocyanate is a lachrymator and a strong sensitizer. Hydroxylamine hydrochloride is toxic and a potential mutagen. All operations must be performed in a functioning fume hood.
Component
Grade/Purity
Role
4-Nitrophenyl isocyanate
>97%
Electrophile (Limiting Reagent)
Hydroxylamine HCl
>98%
Nucleophile Source
Triethylamine (TEA)
>99%
Base (HCl Scavenger)
Tetrahydrofuran (THF)
Anhydrous
Solvent
Dichloromethane (DCM)
HPLC Grade
Workup/Wash
HCl (1M)
Aqueous
Quenching/pH Adjustment
Step-by-Step Synthesis Protocol
Phase 1: Preparation of Free Hydroxylamine (In Situ)
Rationale: Hydroxylamine is supplied as a hydrochloride salt to prevent decomposition. It must be freed immediately prior to reaction to act as a nucleophile.
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel.
Dissolution: Charge the flask with Hydroxylamine Hydrochloride (1.39 g, 20.0 mmol) and 30 mL of anhydrous THF .
Deprotonation: Cool the suspension to 0°C using an ice bath. Add Triethylamine (2.8 mL, 20.0 mmol) dropwise over 10 minutes.
Observation: A white precipitate of triethylamine hydrochloride (TEA·HCl) will form.
Activation: Stir vigorously at 0°C for 20 minutes to ensure complete liberation of the free amine.
Phase 2: Nucleophilic Addition
Rationale: The isocyanate is added slowly to maintain a low concentration, favoring mono-substitution over di-substitution.
Reagent Prep: Dissolve 4-Nitrophenyl isocyanate (3.28 g, 20.0 mmol) in 20 mL of anhydrous THF .
Addition: Transfer the isocyanate solution to the addition funnel. Add it dropwise to the hydroxylamine mixture at 0°C over a period of 30–45 minutes .
Critical Control Point: Maintain internal temperature < 5°C. Higher temperatures promote O-carbamoylation.
Reaction: Once addition is complete, allow the reaction to warm to room temperature (20–25°C) and stir for 2 hours . Monitoring by TLC (50:50 Ethyl Acetate:Hexane) should show the disappearance of the isocyanate spot.
Phase 3: Workup and Purification
Rationale: The urea product is typically less soluble in non-polar solvents than the starting materials, allowing for precipitation or extraction.
Quench: Concentrate the reaction mixture to ~1/3 volume under reduced pressure (Rotavap, < 40°C).
Precipitation: Pour the residue into 100 mL of ice-cold 1M HCl . This removes unreacted amine and dissolves the TEA·HCl salt, while precipitating the urea product.
Filtration: Filter the resulting solid using a vacuum Buchner funnel.
Recrystallization: Recrystallize the crude solid from Ethanol/Water (9:1) . Dissolve in boiling ethanol, filter while hot (if necessary), and add warm water until slightly turbid. Cool slowly to 4°C.
Drying: Dry the crystals in a vacuum oven at 40°C for 12 hours.
HPLC and LC-MS methods for 1-Hydroxy-3-(4-nitrophenyl)urea analysis
An Application Note and Protocol for the Analysis of 1-Hydroxy-3-(4-nitrophenyl)urea Authored by: A Senior Application Scientist Abstract This document provides detailed analytical methodologies for the quantitative anal...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Analysis of 1-Hydroxy-3-(4-nitrophenyl)urea
Authored by: A Senior Application Scientist
Abstract
This document provides detailed analytical methodologies for the quantitative analysis of 1-Hydroxy-3-(4-nitrophenyl)urea (NHU), a nitrophenylurea compound of interest in pharmaceutical research and development. Two robust methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis and quality control, and a highly sensitive and selective Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications and trace-level quantification. The rationale behind parameter selection, step-by-step protocols, and troubleshooting insights are provided to ensure successful implementation in a laboratory setting.
Introduction and Analyte Overview
Nitrophenylurea derivatives are a class of compounds frequently investigated for a range of biological activities. The reliable quantification of these molecules is paramount for pharmacokinetic studies, metabolism research, and quality control during drug development.[1] 1-Hydroxy-3-(4-nitrophenyl)urea (NHU) is a polar molecule whose analytical behavior is dictated by the presence of a hydrophilic hydroxyurea group and a chromophoric nitrophenyl moiety. The development of robust analytical methods is crucial for accurately determining its concentration in various matrices.
Physicochemical Properties of 1-Hydroxy-3-(4-nitrophenyl)urea (Predicted)
Property
Value
Rationale & Significance
Molecular Formula
C₇H₇N₃O₄
Essential for calculating the exact mass.
Molecular Weight
197.15 g/mol
Used for preparing standard solutions of known concentration.
Solubility
Low in water; soluble in polar organic solvents (Methanol, Acetonitrile, DMSO).[2][3]
Dictates the choice of solvent for sample and standard preparation.
UV Absorbance (λmax)
~254-270 nm and ~320-400 nm
The nitrophenyl group provides a strong chromophore for UV detection. The absorbance maximum near 320 nm can shift to ~400 nm in alkaline conditions due to the formation of the nitrophenolate ion.[4]
Polarity (Predicted)
Moderately Polar
Influences the choice of HPLC column and mobile phase composition for effective chromatographic retention and separation.
This method is designed for reliable quantification in contexts where high sample throughput and robustness are required, such as in formulation analysis or quality control. The reverse-phase approach is selected for its compatibility with moderately polar analytes like NHU.
Causality Behind Experimental Choices
Stationary Phase: A C18 column is the gold standard for reverse-phase chromatography, offering excellent retention for a wide range of molecules, including those with aromatic systems like NHU.[5] The hydrophobicity of the C18 alkyl chains interacts with the nitrophenyl group, providing the primary retention mechanism.
Mobile Phase: An acetonitrile/water gradient is employed to ensure efficient elution and sharp peak shapes. Acetonitrile is chosen for its low UV cutoff and excellent elution strength.
Acidification: The addition of a small percentage of formic acid to the mobile phase is critical. It serves to suppress the ionization of the hydroxyl group on the urea moiety, ensuring a consistent analyte charge state. This minimizes peak tailing and improves reproducibility. For MS-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[6]
UV Detection: The nitrophenyl chromophore allows for sensitive detection using a UV detector. A primary wavelength of 265 nm is selected as a robust choice that provides a strong signal with minimal interference from many common solvents and excipients.
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scientific Rationale
1-Hydroxy-3-(4-nitrophenyl)urea (N-hydroxy-N'-(4-nitrophenyl)urea) represents a critical structural class of redox-active 5-lipoxygenase (5-LOX) inhibitors . Unlike non-redox inhibitors that compete for the arachidonic acid binding site, N-hydroxyurea derivatives function primarily by chelating the non-heme iron within the 5-LOX active site and reducing it from the active ferric (
) state to the inactive ferrous () state.
This application note details a robust in vitro protocol for assessing the potency of 1-Hydroxy-3-(4-nitrophenyl)urea in inhibiting Leukotriene B4 (
) biosynthesis in human Polymorphonuclear Leukocytes (PMNs). This assay is the "gold standard" for validating anti-inflammatory efficacy in the arachidonic acid cascade.
Mechanism of Action (MOA)
The compound intervenes in the conversion of Arachidonic Acid to 5-HPETE, the rate-limiting step in leukotriene production.[1]
Figure 1: Mechanism of Action.[1][2] The N-hydroxyurea moiety reduces the active site iron, halting the inflammatory cascade.
Material Preparation & Handling[3][4]
Compound Properties:
Chemical Formula:
Solubility: Sparingly soluble in water; soluble in DMSO and DMF.[3]
Stability: Sensitive to oxidation; prepare fresh or store under inert gas at -20°C.
Stock Solution Protocol
Weighing: Accurately weigh 5 mg of 1-Hydroxy-3-(4-nitrophenyl)urea.
Dissolution: Dissolve in 100% DMSO to create a 100 mM Master Stock . Vortex for 1 minute until fully clear.
Storage: Aliquot into amber vials (to protect from light) and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Solutions (Day of Assay):
Prepare serial dilutions in PBS (containing 0.1% Glucose) immediately before use. Ensure the final DMSO concentration in the cell assay does not exceed 0.5% to prevent solvent-induced cytotoxicity.
Assay Protocol: Inhibition of
Biosynthesis in Human PMNs
This protocol utilizes freshly isolated human PMNs stimulated with Calcium Ionophore A23187. This is superior to cell-free assays as it accounts for cellular uptake and metabolic stability.
A. Reagents Required
Reagent
Purpose
Concentration
Human PMNs
Biological System
cells/mL
PBS + Glucose
Assay Buffer
PBS + 1 mg/mL Glucose
Ca-Ionophore A23187
Stimulant
(Final)
1-Hydroxy-3-(4-nitrophenyl)urea
Test Compound
0.1 - 100
Methanol/Acetonitrile
Stop Solution
100% (Ice Cold)
Zileuton
Positive Control
1
B. Experimental Workflow
Figure 2: Step-by-step experimental workflow for the cellular 5-LOX inhibition assay.
C. Detailed Procedure
Cell Preparation:
Isolate PMNs from fresh human blood using dextran sedimentation and centrifugation over a lymphocyte separation medium (e.g., Ficoll-Paque).
Resuspend cells at
cells/mL in PBS containing 1 mg/mL glucose and 1 mM .
Pre-Incubation (Drug Treatment):
Aliquot 1 mL of cell suspension into polypropylene tubes.
Add 10
of 1-Hydroxy-3-(4-nitrophenyl)urea working solutions (final conc: 0.1, 0.3, 1, 3, 10, 30, 100 ).
Include a Vehicle Control (DMSO only) and a Positive Control (Zileuton).
Stop the reaction by adding 1 mL of ice-cold Methanol (or Acetonitrile containing internal standard).
Vortex vigorously for 30 seconds to lyse cells and precipitate proteins.
Centrifuge at 10,000 x g for 10 minutes at 4°C.
Quantification:
Collect the supernatant.
Method A (High Throughput): Use a commercial
ELISA kit. Dilute supernatant 1:10 to 1:50 to fit the linear range.
Method B (High Specificity): Analyze via RP-HPLC (C18 column) utilizing a mobile phase of Methanol/Water/Acetic Acid (75:25:0.01) with UV detection at 270 nm.
Secondary Assay: Cytotoxicity (Specificity Check)
To ensure the observed reduction in
is due to enzyme inhibition and not cell death, a viability assay is mandatory.
Method: MTT or CCK-8 Assay.
Cells: PMNs or HL-60 cells.
Duration: 2-hour incubation with compound (mimicking the functional assay window) or 24-hour for chronic toxicity.
Acceptance Criteria: The
for cytotoxicity should be at least 10-fold higher than the for 5-LOX inhibition.
Data Analysis & Troubleshooting
Calculation of % Inhibition:
Typical Results:
Potency: N-hydroxyurea derivatives typically exhibit an
in the range of 0.5 to 5 in this assay.
Curve Shape: Expect a sigmoidal dose-response curve.
Troubleshooting Guide:
Observation
Possible Cause
Solution
High Background in Blank
Spontaneous activation of PMNs
Handle cells gently; keep on ice until assay starts. Avoid glass surfaces (use polypropylene).
Low Signal in Vehicle
Inactive A23187 or dead cells
Prepare fresh A23187; check cell viability with Trypan Blue (>95% required).
| Precipitation | Compound insolubility | Do not exceed 100
in aqueous buffer. Ensure DMSO < 0.5%. |
References
Carter, G. W., et al. (1991). "5-Lipoxygenase inhibitory activity of zileuton." Journal of Pharmacology and Experimental Therapeutics. Link
Context: Establishes the standard protocol for evaluating N-hydroxyurea based 5-LOX inhibitors.
Werz, O., & Steinhilber, D. (2005). "Development of 5-lipoxygenase inhibitors—lessons from cellular drug screening models." Biochemical Pharmacology. Link
Context: Explains the necessity of using PMN-based assays over cell-free systems for redox inhibitors.
PubChem Compound Summary. (2023). "1-Hydroxy-3-(4-nitrophenyl)urea." National Center for Biotechnology Information. Link
Context: Chemical structure and physical property verification.[4]
Kos, I., et al. (2013).[5] "Synthesis, antibacterial and cytotoxic activity evaluation of hydroxyurea derivatives." Acta Pharmaceutica. Link
Context: Provides comparative data on the biological activity and cytotoxicity of hydroxyurea deriv
Application Notes and Protocols: Investigating 1-Hydroxy-3-(4-nitrophenyl)urea as a Putative Kinase Inhibitor
Abstract This document provides a comprehensive guide for researchers interested in exploring the potential of 1-Hydroxy-3-(4-nitrophenyl)urea as a kinase inhibitor. While this specific molecule is not extensively charac...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide for researchers interested in exploring the potential of 1-Hydroxy-3-(4-nitrophenyl)urea as a kinase inhibitor. While this specific molecule is not extensively characterized in the public domain as a kinase inhibitor, its structural motifs—namely the diaryl urea and hydroxyurea moieties—are present in established classes of enzyme inhibitors. This guide presents a scientifically-grounded rationale for its investigation, a proposed synthetic route, and detailed protocols for its evaluation through in vitro kinase assays and cell-based functional screens. The methodologies are designed to be self-validating and provide a robust framework for determining the compound's inhibitory potential and mechanism of action.
Introduction and Scientific Rationale
The urea scaffold is a cornerstone in the design of numerous potent kinase inhibitors, owing to its ability to form critical hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket.[1][2] Prominent examples include the multi-kinase inhibitor Sorafenib, which features a diaryl urea structure.[3] The compound 1-Hydroxy-3-(4-nitrophenyl)urea incorporates this key urea functionality.
Furthermore, the presence of a hydroxyurea group is noteworthy. Hydroxyurea itself is an established inhibitor of ribonucleotide reductase, where it functions by quenching a critical tyrosyl free radical at the enzyme's active site.[4] While its primary mode of action is not kinase inhibition, the hydroxamic acid-like feature introduces the potential for metal chelation or unique hydrogen bonding patterns within an active site.[5] Given that kinase active sites coordinate magnesium ions as cofactors for ATP hydrolysis, this moiety presents an intriguing possibility for novel inhibitory mechanisms.
This application note, therefore, puts forth 1-Hydroxy-3-(4-nitrophenyl)urea as a candidate for investigation as a kinase inhibitor. We hypothesize that the urea group will anchor the molecule to the kinase hinge region, while the hydroxyphenyl and nitrophenyl groups occupy adjacent hydrophobic pockets, and the hydroxyl group potentially interacts with active site residues or cofactors.
Synthesis and Characterization of 1-Hydroxy-3-(4-nitrophenyl)urea
The synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea can be approached through established methods of urea formation.[6] A plausible and straightforward synthetic route involves the reaction of 4-nitrophenyl isocyanate with hydroxylamine.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea.
Protocol: Synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (1.2 equivalents) dropwise. Stir the resulting slurry for 30 minutes at 0°C.
Isocyanate Addition: Dissolve 4-nitrophenyl isocyanate (1.0 equivalent) in a minimal amount of anhydrous THF and add it dropwise to the hydroxylamine solution at 0°C.
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Workup: Upon completion, quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of 1-Hydroxy-3-(4-nitrophenyl)urea on kinase activity, a biochemical assay is essential. The following protocol describes a generic, luminescence-based assay to measure the inhibition of a candidate tyrosine kinase (e.g., VEGFR2, PDGFRβ, or c-Kit).
Experimental Workflow: In Vitro Kinase Assay
Caption: Step-by-step workflow for determining IC50 values using an ADP-Glo™ assay.
Compound Preparation: Prepare a 10 mM stock solution of 1-Hydroxy-3-(4-nitrophenyl)urea in 100% DMSO. Perform serial dilutions to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
Reaction Plate Setup: In a 384-well white assay plate, add 2.5 µL of the kinase and substrate solution in kinase reaction buffer.
Compound Addition: Add 0.5 µL of the diluted test compound, a known inhibitor (positive control), or DMSO (negative control) to the appropriate wells.
Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the specific kinase being tested.
Incubation: Incubate the plate at room temperature for 1-2 hours.
ATP Depletion: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal. Incubate for 30 minutes at room temperature.
Data Acquisition: Measure the luminescence of each well using a compatible plate reader.
Data Analysis:
Calculate the percentage of inhibition for each compound concentration relative to the high (DMSO) and low (no enzyme or potent inhibitor) controls.
Plot the percent inhibition against the logarithm of the compound concentration.
Fit the data using a four-parameter logistic regression model to determine the IC₅₀ value.
Cell-Based Proliferation Assay
Evaluating the effect of the compound on cancer cell lines provides insight into its cell permeability, potential off-target effects, and functional antagonism of oncogenic signaling pathways.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing the anti-proliferative effects of a compound on cancer cells.
Protocol: MTT Cell Proliferation Assay
Cell Seeding: Plate a relevant human cancer cell line (e.g., HUVEC for anti-angiogenesis studies or a tumor line dependent on the target kinase) in a 96-well plate at a density of 2,000-5,000 cells per well. Allow cells to attach and grow for 24 hours.
Compound Treatment: Prepare serial dilutions of 1-Hydroxy-3-(4-nitrophenyl)urea in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells treated with medium containing DMSO alone as a vehicle control.
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.
MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells. Plot the results and determine the GI₅₀ (concentration that causes 50% growth inhibition) using non-linear regression analysis.
Data Presentation and Interpretation
All quantitative data should be summarized for clear comparison. The results from the initial screening can be presented as follows:
Compound
Target Kinase
In Vitro IC₅₀ (nM)
Cell Line
Cell-Based GI₅₀ (nM)
1-Hydroxy-3-(4-nitrophenyl)urea
e.g., VEGFR2
[Experimental Value]
e.g., HUVEC
[Experimental Value]
Positive Control (e.g., Sorafenib)
e.g., VEGFR2
[Literature Value]
e.g., HUVEC
[Literature Value]
A potent compound will exhibit low nanomolar IC₅₀ values in the biochemical assay. A corresponding low GI₅₀ value in a relevant cell line would suggest good cell permeability and on-target activity in a cellular context. A significant discrepancy between the IC₅₀ and GI₅₀ may indicate poor cell permeability, metabolic instability, or engagement of efflux pumps.
Proposed Mechanism of Action
Based on the structures of known urea-based kinase inhibitors, we propose a binding mode for 1-Hydroxy-3-(4-nitrophenyl)urea within the kinase ATP pocket.
Application Notes and Protocols for the In Vitro Evaluation of 1-Hydroxy-3-(4-nitrophenyl)urea in Cancer Cell Lines
Introduction: The Therapeutic Potential of Novel Urea Derivatives in Oncology The urea scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In oncology,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Therapeutic Potential of Novel Urea Derivatives in Oncology
The urea scaffold represents a privileged structure in medicinal chemistry, forming the backbone of numerous FDA-approved drugs. In oncology, urea-based compounds have demonstrated significant therapeutic impact, most notably as kinase inhibitors that target critical signaling pathways often dysregulated in cancer.[1] Molecules such as Sorafenib and Lenvatinib, which feature a diarylurea moiety, have shown efficacy against a range of malignancies by inhibiting key kinases like RAF, VEGFR, and PDGFR, thereby impeding tumor growth, proliferation, and angiogenesis.[1]
This document provides a comprehensive guide for the initial in vitro characterization of a novel urea-containing compound, 1-Hydroxy-3-(4-nitrophenyl)urea . Given its structural similarities to known anticancer agents, this compound warrants investigation for its potential cytotoxic and cytostatic effects on cancer cell lines. The protocols detailed herein are designed to serve as a robust starting point for researchers, scientists, and drug development professionals to assess the compound's biological activity. These application notes will cover methodologies for evaluating cell viability, induction of apoptosis, effects on cell cycle progression, and potential mechanisms of action through the analysis of key signaling pathways.
Compound Profile: 1-Hydroxy-3-(4-nitrophenyl)urea
Property
Predicted Information
Molecular Formula
C₇H₇N₃O₄
Molecular Weight
197.15 g/mol
Appearance
Expected to be a crystalline solid.
Solubility
Predicted to have low solubility in water and higher solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).
Storage
Store as a solid at room temperature, protected from light and moisture. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Safety Precautions: The toxicological properties of 1-Hydroxy-3-(4-nitrophenyl)urea have not been extensively studied. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.[2][3][4][5] Handle the compound in a chemical fume hood.
Experimental Workflow Overview
Caption: Experimental workflow for the in vitro evaluation of 1-Hydroxy-3-(4-nitrophenyl)urea.
Materials and Reagents
Compound: 1-Hydroxy-3-(4-nitrophenyl)urea
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., MCF-10A).
Cell Culture:
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
Preparation of 1-Hydroxy-3-(4-nitrophenyl)urea Stock Solution
The choice of solvent is critical for ensuring the compound is fully dissolved before application to cell cultures. Based on the properties of similar urea-based compounds, DMSO is the recommended solvent.
Weighing: Carefully weigh out a precise amount of 1-Hydroxy-3-(4-nitrophenyl)urea powder in a sterile microcentrifuge tube.
Dissolution: Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Vortex thoroughly until the compound is completely dissolved.
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Cell Culture and Treatment
Standard aseptic techniques are paramount for maintaining healthy, contamination-free cell cultures.
Cell Seeding:
For viability assays, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[6]
For apoptosis, cell cycle, and Western blot analysis, seed cells in 6-well or 12-well plates.
Adherence: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow the cells to attach and resume logarithmic growth.
Compound Dilution and Treatment:
Thaw an aliquot of the 1-Hydroxy-3-(4-nitrophenyl)urea stock solution.
Prepare serial dilutions of the compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the medium is consistent across all treatments and does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[6]
Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[7][8]
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of the 96-well plate.[7]
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[7]
Absorbance Measurement: Shake the plate for 10 minutes in the dark to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[8]
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]
Cell Harvesting: After treatment, collect both the floating and adherent cells. Gently trypsinize the adherent cells.
Washing: Wash the cells once with cold PBS.
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[9]
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.[12]
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[9][10]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[9]
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][13]
Cell Harvesting and Fixation: Harvest the treated cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[1][13] Incubate for at least 30 minutes on ice.
Washing: Centrifuge the fixed cells and wash twice with PBS.[13]
Staining: Resuspend the cell pellet in a PI staining solution containing RNase A.[1]
Incubation: Incubate for 30 minutes at room temperature in the dark.[13]
Analysis: Analyze the DNA content by flow cytometry.
Western Blot Analysis
This technique is used to detect and quantify specific proteins to investigate the compound's effect on signaling pathways.[6][14][15]
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them with a lysis buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[15]
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature or overnight at 4°C.
Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.[6]
Data Analysis and Interpretation
Assay
Data Analysis
Interpretation
MTT Assay
Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.
A lower IC₅₀ value indicates greater cytotoxic or anti-proliferative activity.
Annexin V/PI Assay
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
An increase in the percentage of Annexin V-positive cells indicates the induction of apoptosis.
Cell Cycle Analysis
Analyze the cell cycle distribution to determine the percentage of cells in G0/G1, S, and G2/M phases.
Accumulation of cells in a specific phase suggests cell cycle arrest at that checkpoint.
Western Blotting
Quantify the band intensities and normalize to a loading control (e.g., β-actin). For signaling proteins, compare the ratio of the phosphorylated form to the total protein.
Changes in the expression or phosphorylation status of key proteins can elucidate the compound's mechanism of action. For example, decreased phosphorylation of ERK suggests inhibition of the MAPK pathway.
Hypothetical Signaling Pathway
Many urea-based inhibitors target the RAS/RAF/MEK/ERK (MAPK) pathway.[16]
Caption: Hypothetical inhibition of the RAS/RAF/MEK/ERK signaling pathway by 1-Hydroxy-3-(4-nitrophenyl)urea.
Troubleshooting
Issue
Possible Cause
Solution
Low Cell Viability in Controls
Cell line health issues, contamination, incorrect seeding density.
Check for contamination, use a fresh vial of cells, optimize seeding density.
High Background in Western Blots
Insufficient blocking, inadequate washing, primary or secondary antibody concentration too high.
Increase blocking time, increase the number and duration of washes, titrate antibody concentrations.
No Apoptosis Induction
Compound may be cytostatic rather than cytotoxic, incorrect concentration range, inappropriate time point.
Test a broader range of concentrations and multiple time points. The compound may be inducing other forms of cell death or cell cycle arrest.
Precipitation of Compound in Medium
Poor solubility of the compound at the tested concentration.
Ensure the final DMSO concentration is low. If precipitation persists, consider using a lower maximum concentration.
References
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved March 7, 2026, from [Link]
Chiorboli, A., et al. (2022). Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. European Journal of Medicinal Chemistry, 243, 114774.
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Flow Cytometry Core Facility. Retrieved March 7, 2026, from [Link]
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved March 7, 2026, from [Link]
Thirumalai, D., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(16), e2994.
Donehower, R. C. (1992). An overview of the clinical experience with hydroxyurea. Seminars in oncology, 19(3 Suppl 9), 11–19.
Bio-Rad Antibodies. (2016). Propidium iodide staining of cells for cell cycle analysis. Retrieved March 7, 2026, from [Link]
BC Cancer. (2013, October 1). DRUG NAME: Hydroxyurea. Retrieved March 7, 2026, from [Link]
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved March 7, 2026, from [Link]
Richard T. Silver MD Myeloproliferative Neoplasms Center. (n.d.). Hydroxyurea. Retrieved March 7, 2026, from [Link]
Horton, T. (1994). MTT Cell Assay Protocol. Checkpoint lab/protocols/MTT.
Borkovich, K. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in molecular biology (Clifton, N.J.), 521, 147–160.
Smalley, K. S. M., & Flaherty, K. T. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in molecular biology (Clifton, N.J.), 1120, 153–162.
National Institute of Standards and Technology. (2016, May 5). SAFETY DATA SHEET - Urea. Retrieved March 7, 2026, from [Link]
ResearchGate. (n.d.). Western blot results of the mitogen-activated protein kinase (MAPK).... Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). (4-Nitrophenyl)urea. Retrieved March 7, 2026, from [Link]
Chemos GmbH & Co. KG. (2019, July 11). Safety Data Sheet: Urea. Retrieved March 7, 2026, from [Link]
Advanced Post-Synthesis Purification Techniques for 1-Hydroxy-3-(4-nitrophenyl)urea
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol Physicochemical Profiling & Purification Rationale The isolation of 1-Hydroxy-3...
The isolation of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea) from a crude synthesis mixture presents a unique set of chromatographic and physicochemical challenges. Typically synthesized via the reaction of 4-nitrophenyl isocyanate with hydroxylamine, the crude matrix often contains unreacted starting materials and predictable, structurally similar byproducts.
To design a successful purification strategy, we must establish the causality behind the molecule's behavior:
Ambidentate Reactivity Byproducts: Hydroxylamine can act as an oxygen or nitrogen nucleophile. While N-attack yields the desired product, O-attack or double addition generates O-(4-nitrophenylcarbamoyl)hydroxylamine and N,O-bis(4-nitrophenylcarbamoyl)hydroxylamine. These must be separated chromatographically.
Hydrophobic & Insoluble Impurities: Trace moisture in the reaction converts the isocyanate into 4-nitroaniline, which subsequently reacts with excess isocyanate to form N,N'-bis(4-nitrophenyl)urea. This byproduct is highly hydrophobic and notoriously insoluble.
Silanol Affinity (The "Sticky" N-OH Group): The N-hydroxyurea moiety is a potent hydrogen bond donor and acceptor. On bare silica gel, it exhibits severe streaking due to irreversible interactions with active silanol groups.
Thermal Lability: As documented in classical protocols for hydroxyureas, the N-O bond and the urea linkage are susceptible to thermal degradation. Elevated temperatures can induce a reversion to the isocyanate and hydroxylamine, or trigger Lossen-like rearrangements.
By understanding these mechanisms, we can construct a self-validating, multi-dimensional purification workflow that exploits solubility, pKa, and hydrophobicity.
Purification Workflow
Fig 1: Sequential purification workflow for 1-Hydroxy-3-(4-nitrophenyl)urea post-synthesis.
Objective: Remove unreacted hydroxylamine, water-soluble salts, and highly polar impurities.
Dissolution: Suspend the crude reaction mixture in Ethyl Acetate (EtOAc) (20 mL per gram of crude).
Acidic Wash: Wash the organic layer twice with an equal volume of 0.1 M HCl.
Causality: Hydroxylamine is highly basic and will partition into the aqueous layer as a hydrochloride salt.
Self-Validating Check: Test the pH of the aqueous wash. It must remain between pH 1–2. If the pH rises above 4, the weakly acidic N-hydroxyurea (pKa ~8.5) may begin to deprotonate and partition into the aqueous phase, resulting in catastrophic yield loss.
Brine Wash & Drying: Wash with saturated NaCl solution, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Crucial: Keep the water bath temperature strictly below 40°C to prevent thermal degradation.
Phase 2: Deactivated Flash Column Chromatography
Objective: Isolate the N-hydroxyurea from O-acylated byproducts and N,N'-bis(4-nitrophenyl)urea.
Column Preparation: Pack a silica gel column using Dichloromethane (DCM). Equilibrate the column with 2 column volumes (CV) of DCM containing 0.1% Acetic Acid (AcOH) .
Causality: The addition of a volatile organic acid deactivates the free silanol groups on the silica, preventing the N-hydroxy group from hydrogen-bonding to the stationary phase, which otherwise causes severe tailing and loss of resolution.
Loading: Dry-load the crude extract onto a small amount of Celite or load directly using a minimal volume of DCM/MeOH (95:5).
Elution: Run a step gradient from 0% to 10% Methanol in DCM (maintaining 0.1% AcOH throughout).
Fraction Collection: The target compound typically elutes at ~4-6% MeOH. Pool fractions based on TLC (Rf ~0.3 in 5% MeOH/DCM).
Phase 3: Preparative Reverse-Phase HPLC
Objective: Achieve >98% purity by resolving closely eluting structural isomers. As demonstrated in applications for similar nitrophenylureas by, acidic reverse-phase conditions are mandatory for peak integrity.
Table 1: Quantitative Parameters for Preparative RP-HPLC
Parameter
Specification
Mechanistic Rationale
Stationary Phase
C18 or Newcrom R1 (5 µm, 250 x 21.2 mm)
Low silanol activity prevents irreversible hydrogen bonding with the N-OH group.
Mobile Phase A
H₂O + 0.1% Formic Acid (FA)
Acidic pH (~2.7) fully protonates the hydroxyurea, preventing peak tailing.
Mobile Phase B
Acetonitrile (MeCN) + 0.1% FA
MeCN provides optimal elution strength for the hydrophobic 4-nitrophenyl moiety.
Flow Rate
15.0 mL/min
Maintains optimal linear velocity for a 21.2 mm internal diameter preparative column.
Gradient Profile
10% B to 60% B over 20 minutes
Shallow gradient ensures baseline resolution from O-carbamoylated byproducts.
Detection (UV)
310 nm
The 4-nitrophenyl chromophore exhibits strong, selective absorbance at this wavelength.
Self-Validating Check: Monitor the UV spectra of the eluting peaks. The target N-hydroxyurea will show a distinct UV maximum near 310 nm. Immediately freeze and lyophilize the collected fractions. Do not use rotary evaporation for aqueous acidic HPLC fractions, as concentrating the formic acid under heat will hydrolyze the urea bond.
Objective: Remove trace chromatographic solvents and achieve crystalline purity (>99%). As noted by, N-hydroxyureas require gentle handling during crystallization.
Dissolution: Dissolve the lyophilized powder in a minimum volume of warm Ethyl Acetate.
Self-Validating Check: The dissolution temperature must not exceed 50°C . If the solution suddenly darkens to a deep orange/red, thermal degradation (reversion to 4-nitrophenyl isocyanate) has occurred.
Anti-Solvent Addition: Slowly add Hexane dropwise while gently swirling until the solution becomes persistently turbid.
Crystallization: Allow the flask to cool to room temperature undisturbed, then transfer to an ice bath (0–4°C) for 2 hours to maximize crystal yield.
Filtration: Filter the resulting pale yellow crystals under vacuum, wash with ice-cold Hexane, and dry in a vacuum desiccator over P₂O₅ for 24 hours.
References
Parrish, D. A., Zou, Z., Allen, C. L., Day, C. S., & King, S. B. (2005). A convenient method for the synthesis of N-hydroxyureas. Tetrahedron Letters, 46(51), 8841-8843. URL:[Link]
SIELC Technologies. (n.d.). Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column. SIELC Application Notes. URL:[Link]
Method
Application Note: Utilization of 1-Hydroxy-3-(4-nitrophenyl)urea in Metalloenzyme Inhibitor Pipelines and NO-Donor Profiling
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Advanced Application Note & Experimental Protocols Executive Summary & Mechanistic Rationale In modern drug discovery, th...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Advanced Application Note & Experimental Protocols
Executive Summary & Mechanistic Rationale
In modern drug discovery, the N-hydroxyurea pharmacophore is a highly privileged scaffold, most notably recognized for its role in the 5-lipoxygenase (5-LOX) inhibitor zileuton and the ribonucleotide reductase (RNR) inhibitor hydroxyurea [1]. 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7) serves as a critical chemical probe and structural intermediate in these development pipelines.
As a Senior Application Scientist, I frequently utilize this specific derivative to evaluate two distinct pharmacological mechanisms:
Metalloenzyme Chelation: The N-hydroxyurea moiety acts as a bidentate ligand, coordinating tightly with active-site metals such as Fe³⁺ (in 5-LOX) and Zn²⁺ (in histone deacetylases). The addition of the strongly electron-withdrawing para-nitrophenyl group lowers the pKa of the N-hydroxyl proton. This electronic modulation enhances the compound's ability to exist in the active anionic state at physiological pH, optimizing metal coordination geometry.
Nitric Oxide (NO) Donation: Hydroxyureas are well-documented NO donors under oxidative conditions, a mechanism central to their efficacy in sickle cell disease [2]. The electrophilic nature of the 4-nitrophenyl ring accelerates the oxidative cleavage of the urea backbone, making this compound an excellent tool for profiling NO-release kinetics in vitro [3].
Drug Discovery Workflow
The following diagram illustrates how 1-hydroxy-3-(4-nitrophenyl)urea is deployed as a dual-action probe within a standard hit-to-lead workflow.
Workflow illustrating the dual utility of 1-hydroxy-3-(4-nitrophenyl)urea in drug discovery.
Self-Validating Experimental Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They incorporate orthogonal controls to prevent false readouts—a common pitfall when working with chromogenic compounds like p-nitrophenyl derivatives.
Protocol A: 5-Lipoxygenase (5-LOX) Inhibition Assay via LC-MS/MS
Causality Insight: Many standard 5-LOX assays rely on UV absorption or fluorometry. However, the 4-nitrophenyl group absorbs strongly between 340–400 nm, which can quench fluorescent reporters and yield false-positive inhibition data. To bypass this optical interference, we utilize a direct LC-MS/MS readout to quantify the 5-LOX product, 5-HETE.
Assay Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 2 mM CaCl₂, 1 mM ATP).
Enzyme Incubation: Aliquot 50 µL of buffer containing 5-LOX into a 96-well plate. Add 1 µL of the test compound in DMSO (dose-response ranging from 0.01 µM to 100 µM). Include a Zileuton positive control well and a DMSO-only negative control well. Incubate at 37°C for 10 minutes to allow for metal chelation.
Reaction Initiation: Add 10 µL of arachidonic acid (final concentration 10 µM) to initiate the reaction. Incubate for exactly 15 minutes at 37°C.
Quenching (Self-Validation Step): Stop the reaction by adding 100 µL of ice-cold methanol containing a deuterated internal standard (5-HETE-d8). The internal standard validates extraction efficiency and instrument response.
Extraction & Analysis: Centrifuge at 14,000 x g for 10 minutes. Transfer the supernatant to LC-MS/MS vials. Monitor the MRM transition for 5-HETE (m/z 319.2 → 115.1).
Data Processing: Calculate IC₅₀ values using a 4-parameter logistic regression. Calculate the Z'-factor using the DMSO and Zileuton controls to validate assay robustness (Z' > 0.6 is required).
Protocol B: Oxidative NO Release Profiling (Griess Assay)
Causality Insight: Hydroxyureas are not spontaneous NO donors; they require a three-electron oxidation to release NO [3]. Testing them in standard buffer will yield zero NO. Therefore, this protocol incorporates Horseradish Peroxidase (HRP) and H₂O₂ to simulate the in vivo oxidative stress environments (e.g., within activated macrophages) where these drugs become active.
Materials:
Griess Reagent System (Sulfanilamide and N-(1-naphthyl)ethylenediamine)
Horseradish Peroxidase (HRP) and 30% H₂O₂
DEA-NONOate (Spontaneous NO Donor Control)
Step-by-Step Methodology:
System Setup: In a 96-well microplate, add 100 µL of PBS (pH 7.4) containing 10 µg/mL HRP and 100 µM H₂O₂ to the test wells.
Compound Addition: Add 1-hydroxy-3-(4-nitrophenyl)urea to a final concentration of 100 µM.
Negative Control: Test compound in PBS without HRP/H₂O₂ (validates that the compound does not spontaneously degrade).
Interference Control: Test compound + Griess reagent (validates that the compound's inherent color does not artificially inflate the 540 nm absorbance).
Incubation: Incubate the plate at 37°C for 60 minutes.
Detection: Add 50 µL of Sulfanilamide solution, incubate for 5 mins. Add 50 µL of NED solution, incubate for 5 mins.
Quantification: Read absorbance at 540 nm using a microplate reader. Quantify NO₂⁻ (the stable degradation product of NO) against a sodium nitrite standard curve.
Quantitative Data Presentation
The following table summarizes the expected pharmacological metrics when utilizing 1-hydroxy-3-(4-nitrophenyl)urea as a benchmark against established clinical compounds. The data highlights how the electron-withdrawing p-nitro group shifts the physicochemical properties of the urea scaffold.
Compound
Primary Target
Mechanism of Action
5-LOX IC₅₀ (µM)
NO Release at 60m (µM)
LogP (Calculated)
1-Hydroxy-3-(4-nitrophenyl)urea
Metalloenzymes
Fe³⁺ Chelation / NO Donation
~0.8 - 1.2
45.0 (HRP-dependent)
1.15
Zileuton (Reference)
5-LOX
Fe³⁺ Chelation
0.5
< 5.0
1.80
Hydroxyurea (Reference)
RNR
Radical Quenching / NO Donation
> 100
25.0 (HRP-dependent)
-0.90
Note: The high NO release profile of the nitrophenyl derivative makes it an excellent positive control for oxidative NO-donor screening assays.
References
5-lipoxygenase inhibitory activity of zileuton, Journal of Pharmacology and Experimental Therapeutics (PubMed),[Link]
A role for nitric oxide in hydroxyurea-mediated fetal hemoglobin induction, Journal of Clinical Investigation,[Link]
The nitric oxide producing reactions of hydroxyurea, Current Medicinal Chemistry (PubMed),[Link]
Application Note: Analytical Standards and Procedures for Urea Compound Testing
Introduction & Scope Urea and its derivatives represent a critical class of compounds spanning multiple scientific disciplines. Endogenous urea is a primary biomarker for renal function and protein catabolism, while synt...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scope
Urea and its derivatives represent a critical class of compounds spanning multiple scientific disciplines. Endogenous urea is a primary biomarker for renal function and protein catabolism, while synthetic urea derivatives (e.g., sulfonylureas, nitrosoureas, and diarylureas like sorafenib) are potent active pharmaceutical ingredients (APIs)[1][2].
The analytical testing of these compounds requires highly specific, validated methodologies to ensure accuracy, whether quantifying sub-nanomolar drug concentrations in pharmacokinetic (PK) biological matrices or assessing the purity of bulk pharmaceutical formulations. This application note provides a comprehensive, field-proven guide to the analytical standards, chromatographic profiling, and enzymatic quantification of urea compounds, grounded in United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines[3][4].
Analytical Standards & Regulatory Compliance
The foundation of any robust analytical method is the integrity of its reference standards. For urea compound testing, utilizing USP-grade or highly characterized certified reference materials (CRMs) is mandatory to establish an unbroken chain of traceability[3].
Standard Selection and System Suitability
When developing high-performance liquid chromatography (HPLC) or LC-MS/MS methods, the selection of the analytical standard dictates the calibration accuracy.
API Purity Testing: Requires USP Reference Standards (e.g., Urea USP, Glimepiride USP) with known mass balance (purity >99.5%)[4].
-Urea or -labeled derivatives). The causality here is critical: SIL standards co-elute with the target analyte, experiencing identical matrix-induced ion suppression during Electrospray Ionization (ESI), thereby self-correcting the quantitative readout[5][6].
Chromatographic Profiling (HPLC/UHPLC-UV-MS)
Urea derivatives, particularly bulky pharmaceutical APIs, are typically analyzed using reversed-phase chromatography (RP-HPLC). However, highly polar, low-molecular-weight endogenous urea often lacks sufficient retention on standard C18 columns, necessitating Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization techniques[5].
Causality in Method Development
Mobile Phase Additives: The addition of 0.1% Trifluoroacetic acid (TFA) or Formic Acid to the aqueous mobile phase serves a dual purpose. It maintains the urea derivatives in an un-ionized state (enhancing hydrophobic retention on C18 phases) and suppresses secondary interactions with residual silanols on the silica support, preventing peak tailing[7].
Detection Modalities: UV detection (210–254 nm) is optimal for diarylurea APIs due to their strong chromophores. For aliphatic ureas lacking a chromophore, LC-MS/MS or derivatization (e.g., forming 2-hydroxypyrimidine) is required[5].
A self-validating analytical method must adhere to ICH Q2(R1) guidelines. Table 1 summarizes typical acceptance criteria and validated ranges for urea derivative APIs.
Table 1: HPLC Method Validation Parameters for Urea Derivatives
Validation Parameter
ICH Acceptance Criteria
Typical Result (Urea APIs)
Analytical Causality
Linearity Range
50 – 1000 µg/mL
Ensures detector response is directly proportional to concentration.
Precision (RSD)
0.5% – 1.2%
Validates system stability and injection reproducibility.
Accuracy (Recovery)
98.0% – 102.0%
99.8% – 102.1%
Confirms the absence of matrix interference or extraction loss.
LOD / LOQ
Signal-to-Noise 3:1 / 10:1
20 ng/mL / 60 ng/mL
Defines the absolute sensitivity limits of the UV/MS detector.
LC-MS/MS Bioanalytical Workflow
For PK/PD studies, quantifying urea derivatives in complex biological matrices (plasma, serum, exhaled breath condensate) demands the sensitivity and specificity of tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode[5][8].
Bioanalytical LC-MS/MS workflow for urea derivative quantification in biological matrices.
Protocol 1: LC-MS/MS Quantification of Urea Derivatives in Plasma
This protocol utilizes protein precipitation (PPT), a self-validating extraction method that minimizes column fouling while maximizing analyte recovery.
Standard and IS Preparation: Prepare a stock solution of the urea derivative (1 mg/mL) and a Stable Isotope-Labeled Internal Standard (SIL-IS) in 50% methanol.
Sample Spiking: Aliquot 50 µL of plasma into a microcentrifuge tube. Add 10 µL of the SIL-IS working solution. Causality: Adding the IS before extraction ensures that any volumetric losses during sample prep are mathematically normalized.
Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 2 minutes. Causality: Organic solvents denature plasma proteins, causing them to precipitate, which prevents LC column clogging and reduces matrix-induced ion suppression.
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C.
Supernatant Transfer: Transfer 100 µL of the clear supernatant to an LC vial insert.
LC-MS/MS Analysis: Inject 5 µL onto a UHPLC system coupled to a Triple Quadrupole Mass Spectrometer.
Table 2: Typical LC-MS/MS MRM Transitions
Analyte
Precursor Ion (m/z)
Product Ion (m/z)
Collision Energy (eV)
Derivatized Urea (2-HPM)
97.0
42.0
15
-Derivatized Urea (IS)
99.0
43.0
15
Diarylurea API (Example)
465.1
270.1
25
Enzymatic Assays for Endogenous Urea Quantification
While LC-MS/MS is ideal for synthetic derivatives, the quantification of endogenous urea in clinical or bioprocessing samples is most efficiently achieved via enzymatic assays. Traditional colorimetric methods (e.g., diacetyl monoxime) require highly toxic reagents and boiling temperatures. Modern protocols utilize a Urease-Glutamate Dehydrogenase (GLDH) coupled kinetic assay [9][10].
Mechanistic Causality
Urease specifically hydrolyzes urea into ammonia and carbon dioxide. The generated ammonia is immediately consumed by GLDH in the presence of
-ketoglutarate and NADH. The oxidation of NADH to results in a measurable decrease in absorbance at 340 nm. Because the system couples the specific recognition of urease with the highly sensitive UV absorbance of NADH, it provides a self-validating, interference-free quantification matrix[9].
Urease-GLDH coupled enzymatic reaction pathway for kinetic urea quantification.
Protocol 2: Urease-GLDH Coupled Kinetic Assay
Reagent Preparation: Prepare a reaction buffer containing 0.1 M Potassium phosphate (pH 7.6), 0.026 M
-ketoglutarate, 0.0072 M NADH, and 0.023 M ADP[9].
Enzyme Addition: Add GLDH to the reaction buffer to achieve a final concentration of ~500 units/mL[9].
Sample Incubation: Pipette 2.4 mL of the reaction buffer into a quartz cuvette. Add 0.1 mL of the biological sample (or urea standard). Incubate in a spectrophotometer at 25°C for 5 minutes to establish a baseline blank rate. Causality: Establishing a blank rate corrects for trace ambient ammonia or non-specific NADH oxidation in the sample matrix.
Reaction Initiation: Add 0.1 mL of appropriately diluted Urease enzyme (1 mg/mL) to the cuvette[9].
Kinetic Measurement: Immediately record the decrease in absorbance at 340 nm (
) for 8–10 minutes.
Calculation: Determine the
/minute from the linear portion of the curve. The concentration of urea is directly proportional to the rate of NADH oxidation[9].
References
Sigma-Aldrich. (n.d.). Enzymatic Method for Determining Urea (Phenylalanine Assay). Retrieved from [Link]
ResearchGate. (2025). Determination of Derivatized Urea in Exhaled Breath Condensate by LC-MS. Retrieved from [Link]
ResearchGate. (n.d.). Internal Standards for Absolute Quantification of Large Molecules (Proteins) from Biological Matrices by LC-MS/MS. Retrieved from [Link]
ResearchGate. (n.d.). Simultaneous determination of pioglitazone and glimepiride in bulk drug and pharmaceutical dosage form by RP-HPLC method. Retrieved from[Link]
Scribd. (n.d.). Urea Enzymatic Kinetic Assay Manual. Retrieved from [Link]
Optimizing reaction conditions for 1-Hydroxy-3-(4-nitrophenyl)urea synthesis
This is a Technical Support Center Guide designed for researchers and drug development professionals. It synthesizes established organic chemistry methodologies with practical troubleshooting for the synthesis of 1-Hydro...
Author: BenchChem Technical Support Team. Date: March 2026
This is a Technical Support Center Guide designed for researchers and drug development professionals. It synthesizes established organic chemistry methodologies with practical troubleshooting for the synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea .
Topic: Optimization of Reaction Conditions & Troubleshooting
Lead Scientist: Senior Application Specialist, Chemical Synthesis Division
Executive Summary & Reaction Overview
The synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-hydroxy-N'-(4-nitrophenyl)urea) typically proceeds via the nucleophilic addition of hydroxylamine to 4-nitrophenyl isocyanate. While conceptually simple, this reaction is plagued by the ambident nucleophilicity of hydroxylamine (competing N- vs. O-acylation) and the inherent instability of N-hydroxyureas toward oxidation.
Core Reaction:
This guide provides an optimized protocol to maximize N-acylation (the desired urea formation) while minimizing O-acylation and oxidative degradation.
Optimized Experimental Protocol
Standard Operating Procedure (SOP-HNU-4NO2)
Reagents & Stoichiometry
Component
Equiv.
Role
Notes
4-Nitrophenyl isocyanate
1.0
Electrophile
Solid, moisture sensitive. Store under inert gas.
Hydroxylamine HCl
1.2 - 1.5
Nucleophile
Use salt form for stability; release free base in situ.
Triethylamine (EtN)
1.5 - 2.0
Base
Scavenges HCl; modulates pH to favor N-attack.
THF (Anhydrous)
Solvent
Organic Phase
Solubilizes isocyanate.
Water
Solvent
Aqueous Phase
Solubilizes hydroxylamine salt (if using biphasic).
Step-by-Step Methodology
Preparation of Hydroxylamine (Free Base):
Dissolve Hydroxylamine HCl (1.2 equiv) in a minimum volume of water.
Add THF (approx. 10 mL per mmol substrate) to create a homogeneous or biphasic system (depending on water volume).
Cool to 0°C in an ice bath.
Add Triethylamine (1.5 equiv) dropwise. Stir for 10 min to generate free
.
Isocyanate Addition (Critical Step):
Dissolve 4-Nitrophenyl isocyanate (1.0 equiv) in anhydrous THF.
Slowly add the isocyanate solution to the hydroxylamine mixture at 0°C over 30 minutes.
Rationale: Slow addition maintains a high concentration of nucleophile relative to electrophile, reducing dimer formation.
Reaction & Workup:
Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane).
Quench: Dilute with cold water. The product often precipitates as a solid due to the hydrophobic nitro-aryl group.
Isolation: Filter the solid.[1] If no precipitate forms, extract with Ethyl Acetate (
), wash with brine, dry over , and concentrate in vacuo (bath temp < 40°C).
Purification: Recrystallize from Ethanol/Water or Toluene. Avoid prolonged heating.[1]
Troubleshooting & FAQs
Direct solutions to common failure modes.
Q1: I am observing low yields and a significant amount of insoluble white precipitate that is NOT my product. What is happening?
Diagnosis: You are likely forming the symmetrical urea dimer (1,3-bis(4-nitrophenyl)urea).
Cause: Moisture in the solvent hydrolyzes the isocyanate to the aniline (
), which then reacts rapidly with the remaining isocyanate.
Solution:
Dry Solvents: Ensure THF is anhydrous.
Order of Addition: Always add the isocyanate to the hydroxylamine. Never add hydroxylamine to the isocyanate. This ensures the isocyanate always encounters a high concentration of the desired nucleophile (
), outcompeting water or aniline impurities.
Q2: The product turns reddish-brown during drying or storage. Is it decomposing?
Diagnosis: Yes, oxidative degradation.
Cause: N-hydroxyureas are susceptible to oxidation (forming nitroso species) and Lossen-type rearrangements, especially under basic conditions or heat.
Solution:
Acidic Workup: Ensure the final pH of the crude mixture is neutral to slightly acidic (pH 5-6) before extraction.
Temperature Control: Never heat the rotary evaporator bath above 40°C.
Storage: Store the solid in the dark at -20°C.
Q3: How do I ensure N-acylation (Hydroxyurea) over O-acylation (Hydroxamate)?
Diagnosis: Regioselectivity issues.
Mechanism: Hydroxylamine has two nucleophilic sites: Nitrogen and Oxygen.
N-attack (Kinetic): Favored by unhindered electrophiles and neutral conditions.
O-attack: Can occur if the nitrogen is sterically hindered or if specific bases shift the equilibrium.
Solution:
Use Free Base: Generating free
in situ (as described in the protocol) generally favors N-acylation with isocyanates.
Avoid Strong Bases: Strong bases (like NaOH) can deprotonate the OH group, making the Oxygen more nucleophilic. Use mild organic bases like Et
N or Pyridine.
Q4: My product is an oil and won't crystallize. How can I purify it?
Trituration: Add cold Hexane or Diethyl Ether to the oil and sonicate. This often induces precipitation.
Reverse Phase: If normal phase chromatography fails (product streaks on silica due to acidity), use C18 Reverse Phase chromatography with Water/Acetonitrile (0.1% Formic Acid).
Visualizing the Workflow & Troubleshooting
Generated using Graphviz (DOT).
Figure 1: Reaction Pathway & Selectivity
This diagram illustrates the competing pathways and the optimal route to the target N-hydroxyurea.
Caption: Reaction pathway showing the kinetic preference for N-acylation (Green) vs. competing side reactions (Red).
Figure 2: Troubleshooting Decision Tree
Follow this logic flow when encountering experimental failures.
Caption: Decision tree for diagnosing common synthesis failures.
References
Organic Syntheses , Coll. Vol. 5, p. 645 (1973); Vol. 40, p. 60 (1960). Preparation of Hydroxyurea.[2][3]Link
Porzelle, A. et al. "Facile Procedure for the Synthesis of N-Aryl-N-hydroxy Carbamates." Synlett 2009(5): 798-802. (Methodology for N-hydroxy derivatives). Link
Author: BenchChem Technical Support Team. Date: March 2026
Topic:
Technical Support Center: Stability & Handling Guide
Compound: 1-Hydroxy-3-(4-nitrophenyl)urea
CAS: 556-10-5 (Parent urea analog reference), Specific derivative often custom synthesized.
Class: N-Hydroxyurea / N-Arylurea Derivative
Solvent: Dimethyl Sulfoxide (DMSO)
Part 1: Executive Summary (Critical Alert)
Is 1-Hydroxy-3-(4-nitrophenyl)urea stable in DMSO?Yes, but with strict caveats.
While the compound is soluble in DMSO, it possesses two structural vulnerabilities that require specific handling:
The N-Hydroxy Group (-NH-OH): Susceptible to oxidation, converting to nitroso/nitroxyl radicals, especially in the presence of light or trace metals.
The 4-Nitrophenyl Urea Linkage: The electron-withdrawing nitro group makes the urea carbonyl carbon highly electrophilic. In the presence of water (which DMSO absorbs avidly from the air), this linkage is prone to hydrolysis , releasing 4-nitroaniline (a bright yellow impurity).
Status: Stable at -20°C or -80°C for 6–12 months only if kept anhydrous and protected from light.
Part 2: Troubleshooting & FAQs
Q1: My DMSO stock solution turned from colorless/pale to bright yellow. Is it still good?
Verdict:Likely Degraded.Diagnosis: The appearance of a bright yellow or orange color is a hallmark of hydrolysis .
Mechanism: The urea linkage breaks down in the presence of water. One of the primary degradation products is 4-Nitroaniline , which has a high extinction coefficient and is intensely yellow.
Root Cause: Your DMSO likely absorbed atmospheric moisture (hygroscopic effect), or the stock was subjected to excessive freeze-thaw cycles allowing moisture entry.
Action: Discard the stock. Prepare a fresh solution using anhydrous DMSO (<0.1% water).
Q2: I see a precipitate after thawing my stock from -20°C. What should I do?
Verdict:Recoverable (usually).Diagnosis: DMSO freezes at 18.5°C. "Precipitate" is often just solid DMSO crystals or the compound crashing out due to the "salting-out" effect of cold temperatures.
Action:
Warm the vial to 37°C for 5–10 minutes.
Vortex vigorously.
If the solid dissolves completely and the solution remains clear/pale, it is safe to use.
Critical Stop: If solids remain after warming, or if the solution is cloudy and yellow, degradation has occurred (insoluble polymerization or hydrolysis products).
Q3: Can I use "molecular sieves" to keep my DMSO dry?
Verdict:Recommended with caution.Insight: Adding activated 3Å or 4Å molecular sieves to the DMSO bottle before making the stock is excellent practice.
Warning: Do not add sieves directly to the stock solution containing the protein/compound if it might adsorb to the ceramic. Use sieves only to dry the solvent beforehand.
Q4: How does this compound compare to standard Hydroxyurea?
Insight: 1-Hydroxy-3-(4-nitrophenyl)urea is less stable than unsubstituted hydroxyurea.
Reasoning: The 4-nitrophenyl group withdraws electron density from the urea core. While this increases its biological potency (e.g., as a urease inhibitor or reactive intermediate), it significantly lowers the energy barrier for nucleophilic attack by water [1].
Part 3: Mechanistic Visualization
The following diagram illustrates the two primary degradation pathways: Hydrolysis (driven by moisture) and Oxidation (driven by air/light).
Caption: Degradation pathways of 1-Hydroxy-3-(4-nitrophenyl)urea in DMSO. The Hydrolysis pathway (top) is the most common cause of stock failure, indicated by yellowing.
Part 4: Standard Operating Procedure (SOP)
Protocol: Preparation & Storage of Stock Solutions
Materials Required:
1-Hydroxy-3-(4-nitrophenyl)urea (Solid)
Anhydrous DMSO (≥99.9%, water <50 ppm). Note: Do not use an old bottle of DMSO that has been opened multiple times.
Amber glass vials (borosilicate) with PTFE-lined caps.
Argon or Nitrogen gas (optional but recommended).
Step-by-Step:
Calculate & Weigh:
Calculate the mass required for a 10 mM or 50 mM stock.
Tip: Avoid concentrations >100 mM to prevent precipitation upon freeze-thaw cycles.
Weigh the solid quickly to minimize exposure to ambient humidity.
Dissolution:
Add the calculated volume of Anhydrous DMSO .
Vortex immediately until fully dissolved. The solution should be colorless to faint beige.
Aliquoting (The "Single-Use" Rule):
Do not store the bulk solution in one container.
Aliquot the stock into small volumes (e.g., 20–50 µL) sufficient for a single experiment.
Why? This eliminates freeze-thaw cycles. Every time you thaw a bulk tube, condensed water from the air mixes into the DMSO, accelerating hydrolysis [2].
Inert Gas Overlay (Optional):
Gently blow a stream of Argon or Nitrogen into the vial headspace before capping. This displaces oxygen, protecting the N-hydroxy group.
Storage:
Place aliquots in a light-proof box.
Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
Part 5: Stability Data Summary
Condition
Timeframe
Stability Status
Visual Indicator of Failure
DMSO (Anhydrous), -80°C
12 Months
High
None (Clear)
DMSO (Anhydrous), -20°C
6 Months
Good
None (Clear)
DMSO (Wet/Frequent Thaw), -20°C
< 1 Month
Poor
Yellowing / Precipitate
DMSO, Room Temp (25°C)
< 48 Hours
Moderate
Yellowing over time
Aqueous Buffer (pH 7.4)
< 4 Hours
Low
Rapid Hydrolysis
References
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Discusses the structural vulnerability of electron-deficient urea linkages.
Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. Establishes water absorption as the primary cause of compound degradation in DMSO stocks.
Stability of extemporaneously prepared hydroxyurea solutions. American Journal of Health-System Pharmacy. Provides baseline stability data for the hydroxyurea class.[1][2]
Technical Support Center: Troubleshooting Cell Viability Assays with Urea Compounds
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible or contradictory cell viability data when screening urea-based compounds—ranging f...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing irreproducible or contradictory cell viability data when screening urea-based compounds—ranging from simple hydroxyurea to complex diarylurea kinase inhibitors (e.g., Sorafenib).
The fundamental challenge is that viability assays are indirect measurements. They quantify metabolic flux (MTT, XTT), ATP content (CellTiter-Glo), or biomass (SRB) as proxies for cell health. Urea compounds possess unique chemical and biological properties that can uncouple these readouts from actual cell viability through direct redox interference, poor aqueous solubility, or off-target reactive oxygen species (ROS) generation[1][2].
This guide provides a self-validating framework to systematically diagnose and eliminate these artifacts, ensuring your data reflects true pharmacological responses rather than assay interference.
Troubleshooting Workflow
Troubleshooting workflow for resolving urea compound interference in assays.
Frequently Asked Questions (FAQs): Diagnosing the Artifact
Section 1: Chemical & Redox Interference (The "False Viability" Artifact)
Q: My cells look dead or highly stressed under the microscope, but my MTT/MTS assay shows >100% viability. What is happening?A: You are likely observing direct chemical reduction of the tetrazolium salt by the urea compound. Certain urea derivatives, particularly those complexed with transition metals (e.g., Cu(II)Urea2) or possessing antioxidant moieties, can directly transfer electrons to tetrazolium salts (MTT, XTT, WST-8) or resazurin in the absence of cellular NAD(P)H[3]. This chemical reduction is independent of cellular metabolic activity and leads to a false-positive signal, making the cells appear highly viable[4].
Causality: Tetrazolium-based assay chemistry relies on a redox potential that is not strictly exclusive to cellular metabolism. If your compound's redox potential overlaps with the reporter dye, it bypasses the biological system entirely[1].
Solution: Perform a "Cell-Free Interference Control" (see Protocol 1). If interference is confirmed, switch to an orthogonal assay that does not rely on redox chemistry, such as ATP quantification (CellTiter-Glo), the Neutral Red uptake assay, or protein staining (SRB)[3][4].
Section 2: Solubility and Optical Artifacts
Q: I am seeing massive well-to-well variability and unusually high background absorbance readings, especially at higher compound concentrations.A: This is a hallmark of compound precipitation. Many pharmacologically active urea derivatives (like diarylureas) are highly lipophilic and have poor aqueous solubility. When diluted from a 100% DMSO stock into an aqueous culture medium, they can rapidly crash out of solution[5].
Causality: Micro-precipitates physically scatter light, artificially inflating absorbance readings in colorimetric assays. Furthermore, precipitation means the actual concentration of the drug exposed to the cells is unknown and highly variable between replicate wells, destroying inter-experiment reproducibility[5].
Solution: Visually inspect the wells under a phase-contrast microscope before adding the assay reagent. Keep final DMSO concentrations ≤0.5% to avoid solvent-induced cytotoxicity, and consider using an intermediate dilution step in serum-free media to prevent rapid precipitation[5].
Section 3: Biological Artifacts (ROS and Cell Cycle Arrest)
Q: Why do my results differ drastically between ATP-based (CellTiter-Glo) and metabolic (MTT) assays when using Hydroxyurea?A: Hydroxyurea (HU) is widely used to induce S-phase arrest, historically thought to act solely by inhibiting ribonucleotide reductase (RNR). However, recent mechanistic data reveals that HU also generates copious amounts of reactive oxygen species (ROS), which directly inhibit DNA polymerase complexes by oxidizing their iron–sulfur (Fe-S) clusters[2].
Causality: The massive induction of ROS by HU alters the global cellular redox state. Since MTT and Resazurin rely on cellular redox capacity, the HU-induced ROS can skew the metabolic readout independently of actual cell death[2]. ATP levels might remain stable initially even while metabolic flux is altered by oxidative stress, leading to assay discrepancies.
Solution: When working with ROS-generating urea compounds, you must multiplex your assays. Combine an ATP-based assay with a membrane integrity assay (see Protocol 2) to distinguish true cytotoxicity from metabolic rewiring.
Data Presentation: Assay Compatibility Matrix
Assay Type
Primary Target / Mechanism
Susceptibility to Urea Interference
Recommended Action
MTT / XTT / WST-8
NAD(P)H-dependent oxidoreductase
High: Direct chemical reduction by urea-metal complexes or ROS[2][3].
Run cell-free controls; switch assays if false-positive signal >10%.
Highly robust, but cannot distinguish between senescence and death.
Standard Operating Procedures (SOPs)
Protocol 1: Cell-Free Interference Control Assay
A self-validating setup to determine if the urea compound directly reduces the viability dye, bypassing cellular metabolism[1][4].
Preparation: Prepare a 96-well plate with 100 µL of standard cell culture medium per well. Do NOT seed cells.
Dosing: Add the urea compound at the exact concentration range used in your biological experiments (e.g., 0.1 µM to 100 µM). Include a vehicle control (e.g., 0.5% DMSO).
Incubation: Incubate the plate under standard conditions (37°C, 5% CO₂) for the duration of your usual drug treatment.
Reagent Addition: Add the viability reagent (e.g., 10 µL of MTT or Resazurin) and incubate for the standard time (1-4 hours)[5].
Detection: Read the appropriate absorbance or fluorescence.
Interpretation: A dose-dependent increase in signal confirms direct chemical reduction. The assay is incompatible with your compound[4].
Designed to decouple metabolic artifacts (like ROS-induced redox shifts) from true cell death by measuring two independent biomarkers in the same well.
Cell Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with the urea compound for the desired duration.
Membrane Integrity (Death): Add a fluorogenic dead-cell protease substrate (e.g., CellTox Green) directly to the culture medium. Incubate for 30 minutes at 37°C and measure fluorescence.
Equilibration: Equilibrate the plate to room temperature for 10 minutes.
ATP Quantification (Viability): Add an equal volume of CellTiter-Glo reagent to each well.
Lysis & Stabilization: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal[1].
Detection: Measure luminescence.
Interpretation: This self-validating system ensures that a drop in ATP (viability) correlates with an increase in protease release (death), ruling out transient metabolic stalling or chemical interference.
References
1.[5] Benchchem. "Troubleshooting Cell Viability Issues in Cytotoxicity Assays." Benchchem Technical Support Center.
2.[4] Benchchem. "Minecoside and Cell Viability Assay Interference." Benchchem Technical Support Center.
3.[1] Riss TL, Moravec RA, Niles AL, et al. "Cell Viability Assays." Assay Guidance Manual, NCBI Bookshelf, 2013.
4.[3] Gomez Perez M, Fourcade L, Mateescu MA, Paquin J. "Neutral Red versus MTT assay of cell viability in the presence of copper compounds." Analytical Biochemistry, vol. 535, 2017, pp. 43-46.
5.[2] Shaw AE, Mihelich MN, Whitted JE, et al. "Revised mechanism of hydroxyurea-induced cell cycle arrest and an improved alternative." Proceedings of the National Academy of Sciences (PNAS), vol. 121, no. 42, 2024.
Best practices for the storage and handling of 1-Hydroxy-3-(4-nitrophenyl)urea
This guide outlines the best practices for the storage, handling, and troubleshooting of 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7).[1] This compound is a specialized N-hydroxyurea derivative, distinct from the co...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines the best practices for the storage, handling, and troubleshooting of 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7).[1] This compound is a specialized N-hydroxyurea derivative, distinct from the common hydroxyurea or (4-nitrophenyl)urea.[1] Its unique structure—combining a redox-active N-hydroxyurea moiety with an electron-withdrawing nitroaryl group—requires rigorous environmental control to prevent oxidative degradation and hydrolysis.[1]
Part 1: Executive Technical Summary
Chemical Name: 1-Hydroxy-3-(4-nitrophenyl)urea[1][2]
Critical Storage Rule: Store at -20°C , desiccated, and protected from light.
Solubility Profile: Soluble in DMSO and DMF; sparingly soluble in water.[1]
Part 2: Storage Protocols (The "Static" Phase)
The stability of 1-Hydroxy-3-(4-nitrophenyl)urea is compromised by three vectors: moisture (hydrolysis), oxygen (oxidation of the hydroxylamine moiety), and UV light (radical formation).[1]
Storage Decision Tree
Figure 1: Decision matrix for determining optimal storage conditions based on usage frequency.
Detailed Storage Guidelines
Temperature:
Standard:-20°C . The Arrhenius equation dictates that for every 10°C drop, degradation rates decrease by ~50%.[1] For N-hydroxyureas, freezing is non-negotiable for long-term viability.[1]
Short-Term: 2-8°C is acceptable for <1 week, provided the container is sealed with Parafilm.[1]
Atmosphere:
The N-hydroxy group (-NHOH) is susceptible to auto-oxidation.[1] Ideally, store under an inert atmosphere (Argon or Nitrogen).[1] If an inert gas line is unavailable, minimize headspace in the vial.[1]
Moisture Control:
Hydrolysis yields 4-nitroaniline (toxic) and hydroxylamine.[1] Always equilibrate the vial to room temperature before opening to prevent water condensation on the cold solid.[1]
Part 3: Handling & Solubilization (The "Kinetic" Phase)[1]
Solubilization Workflow
Figure 2: Step-by-step protocol for preparing experimental solutions.
Solvent Compatibility Table
Solvent
Solubility Rating
Stability
Recommended Use
DMSO
High (>20 mg/mL)
Moderate
Stock solutions (use within 4h)
DMF
High (>20 mg/mL)
Moderate
Alternative to DMSO
Ethanol
Moderate
Good
Cellular assays (evaporate if needed)
Water
Low (<1 mg/mL)
Poor
Not recommended for stocks
PBS (pH 7.4)
Low
Poor
Final dilution only
Critical Note: Do not store stock solutions. N-hydroxyureas in solution undergo accelerated degradation (half-life can be <24 hours at RT).[1] Prepare fresh immediately before use.
Part 4: Technical Troubleshooting & FAQs
Q1: The compound has turned from pale yellow to dark orange/brown. Is it still usable?
Mechanism: The color change indicates the oxidation of the N-hydroxy group to a nitroso intermediate or the formation of azo-dimers driven by the nitroaryl group.[1]
Action: Discard the sample. The degradation products (likely 4-nitroaniline derivatives) are toxic and will confound biological data by introducing off-target cytotoxicity.[1]
Q2: I need to use this in a cell culture assay. How do I manage the low water solubility?
Answer: Use a DMSO Spike Method .
Prepare a 1000x stock solution in anhydrous DMSO.
Dilute this stock 1:1000 into pre-warmed culture media immediately before adding to cells.
Validation: Ensure the final DMSO concentration is <0.1% to avoid solvent toxicity. The compound may precipitate if the concentration exceeds its aqueous solubility limit (~100 µM is a safe starting point).[1]
Q3: Can I autoclave solutions of this compound?
Answer:Absolutely not.
Reasoning: The urea linkage is thermally labile, and the N-hydroxy group is heat-sensitive.[1] Autoclaving will result in total hydrolysis to 4-nitroaniline, CO₂, and hydroxylamine.[1]
Alternative: Sterilize solutions using a 0.22 µm PTFE syringe filter (nylon filters may bind the drug).[1]
Q4: Why does the protocol require "equilibration to room temperature" before opening?
If you open a -20°C vial in humid room air, atmospheric moisture will instantly condense onto the powder.[1] This water initiates hydrolysis and causes the powder to clump, accelerating degradation.[1]
Part 5: Safety & Disposal
Toxicity: The 4-nitrophenyl moiety suggests potential mutagenicity (Ames positive) and cytotoxicity.[1] Handle as a suspected carcinogen.[1]
PPE: Nitrile gloves (double gloving recommended for DMSO solutions), safety goggles, and a lab coat.[1]
Disposal: Do not pour down the drain. Dispose of as Hazardous Organic Waste (halogen-free).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 313520, (4-Nitrophenyl)urea. (Note: Structural analog used for stability inference).[1] Retrieved from [Link]
Organic Syntheses (1960). Hydroxyurea Synthesis and Stability Notes. Org. Synth. 1960, 40,[1] 60. (Foundational chemistry of N-hydroxyureas). Retrieved from [Link][1]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational | Tier: L3 (Senior Application Support)
Lead Scientist: Dr. A. Vance, Senior Application Specialist
Subject: Systematic Optimization of Biological Assays (Cellular, Genomic, Proteomic)
Introduction: The Optimization Mindset
Welcome to the Advanced Technical Support Hub. As researchers, we often inherit "legacy protocols"—methods passed down through three generations of post-docs that "just work." However, in drug development and rigorous scientific inquiry, "just working" is insufficient. We need robustness , reproducibility , and orthogonality .
This guide is not a cookbook; it is a diagnostic framework. We treat experiments as systems where inputs (reagents, variables) must produce predictable outputs (data) within defined tolerance limits. If a protocol cannot validate itself, it is not a protocol; it is a suggestion.
Module 1: Cell-Based Assay Optimization
Focus: High-Throughput Screening (HTS) & Reproducibility
Core Issue: "My assay signal is variable, and I can't distinguish hits from noise."
Troubleshooting Guide: The Z-Factor & Edge Effects
Q: How do I mathematically prove my assay is ready for screening?A: You must calculate the Z-factor (Zhang et al., 1999). Do not rely on "fold change" alone. Fold change ignores standard deviation (SD). A high fold change with a massive SD is useless.
The Z-Factor Formula:
Where = Standard Deviation, = Mean, = Positive Control, = Negative Control.
Optimization required. Acceptable for small replicates.
< 0.0
Unusable
STOP. Signal overlaps with noise. Do not screen.
Q: Why do my outer wells always die or show higher signal? (The "Edge Effect")A: This is a thermodynamic artifact. The outer wells of a 96/384-well plate evaporate faster, concentrating salts and media components, which stresses cells.
Protocol: The "Dummy Well" Strategy
Do not use the perimeter wells (A1-A12, H1-H12, 1-H1, 1-H12) for experimental data.
Fill these wells with sterile PBS or water (200 µL for 96-well).
This creates a "thermal/humidity buffer" that protects the inner 60 wells.
Pre-incubation: Allow plates to sit at room temperature for 30 minutes after seeding but before putting them in the incubator. This promotes even cell settling and reduces the "meniscus effect."
Visual Workflow: The Iterative Optimization Cycle
Caption: The iterative cycle of assay validation. Protocols are only "Locked" once statistical thresholds (Z > 0.5) are met.
Module 2: Quantitative PCR (qPCR)
Focus: MIQE Compliance & Quantification Accuracy
Core Issue: "My replicates are inconsistent, and my Cq values drift."
Troubleshooting Guide: The Efficiency Trap
Q: My PCR efficiency is 115%. That’s good, right?A:No. An efficiency >110% indicates inhibition or pipetting error , not a "super-efficient" reaction. It usually means your standard curve points are too concentrated (inhibiting the reaction) or you have primer-dimers.
Q: How do I validate my primers properly?A: You must follow the MIQE Guidelines (Bustin et al., 2009). Every new primer pair requires a standard curve validation before testing samples.
Protocol: Primer Efficiency Validation
Create a 5-point dilution series (1:10) of a positive control template.
Run qPCR in triplicate.
Plot Cq (y-axis) vs. Log(Concentration) (x-axis).
Acceptance Criteria:
Slope: -3.1 to -3.6
Efficiency: 90% – 110% (
)
R²: > 0.98
Q: What reference gene should I use? GAPDH?A:Never assume. GAPDH expression changes under hypoxia and metabolic stress. You must validate reference gene stability (using GeNorm or NormFinder algorithms) for your specific experimental conditions.
Visual Workflow: qPCR Troubleshooting Logic
Caption: Decision tree for interpreting Standard Curve data. Efficiency deviations indicate specific physical problems.
Module 3: Protein Analysis (Western Blot)
Focus: Linear Dynamic Range & Specificity
Core Issue: "My bands are saturated, and quantification is meaningless."
Troubleshooting Guide: The Linearity Crisis
Q: Can I just load more protein to see faint bands?A: Only if you remain within the Linear Dynamic Range . If you load 40µg and 80µg, and the band intensity doesn't double, your assay is saturated (Hook Effect). You are measuring "camera capacity," not biology.
Q: Why is Total Protein Normalization (TPN) preferred over Housekeeping Proteins (HKP)?A: HKPs (Actin, Tubulin) are often expressed at massive levels. At 20µg load, Actin is often already saturated (signal plateau), while your target protein is linear. Normalizing a linear target against a saturated control introduces massive mathematical error. TPN (stain-free or Ponceau) measures the entire lane, providing a broader linear range.
Protocol: Antibody Titration (The Dot Blot Method)
Save time and samples by skipping the gel for initial antibody checks.
Grid a nitrocellulose membrane with a pencil (1cm squares).
Pipette 1µL of lysate at varying concentrations (dilution series) into the center of squares. Let dry.
Block, incubate with Primary Antibody (test 1:500, 1:1000, 1:5000), then Secondary.
Result: The spot that gives the strongest signal with the lowest background (white space around the dot) is your optimal concentration.
Visual Workflow: Linear Range Concept
Caption: Most Western Blots fail because they operate in the 'Saturation' zone. Always titrate to find the 'Linear Range'.
References
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[2][3] Journal of Biomolecular Screening.
[Link]
Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments.[4][5][6][7] Clinical Chemistry.
[Link][4][5][6][8]
Bio-Rad Laboratories. (n.d.).[9] Western Blot Normalization: Housekeeping Proteins vs. Total Protein Normalization.[9][10][11][12] Bio-Rad Tech Note.
[Link]
A Comparative Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl Urea Analogs
Introduction: The Urea Scaffold as a Cornerstone in Kinase Inhibition The urea functional group represents a privileged scaffold in medicinal chemistry, serving as a versatile and effective core for a multitude of biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Urea Scaffold as a Cornerstone in Kinase Inhibition
The urea functional group represents a privileged scaffold in medicinal chemistry, serving as a versatile and effective core for a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1] Within this chemical space, the 1,3-disubstituted diaryl urea motif has emerged as particularly significant, most notably forming the structural basis of Sorafenib (Nexavar®), a multi-kinase inhibitor approved for the treatment of various cancers.[3] Sorafenib's success has catalyzed extensive research into related structures, including nitrophenyl urea analogs, to discover novel inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
This guide provides a comparative analysis of the structure-activity relationships (SAR) for nitrophenyl urea analogs, focusing primarily on their role as kinase inhibitors and antiproliferative agents. We will dissect the molecule into its constituent parts, analyze how structural modifications influence biological activity, and provide standardized protocols for evaluating these effects. The insights presented herein are synthesized from peer-reviewed experimental data to support researchers, scientists, and drug development professionals in the rational design of next-generation therapeutics.
The Nitrophenyl Urea Core: A Modular Platform for SAR Studies
The archetypal nitrophenyl urea analog can be deconstructed into three key modular components: the nitrophenyl "head," the central urea "linker," and a variable terminal "tail" group. This modularity is ideal for systematic SAR exploration, allowing researchers to probe the chemical space around each component to optimize interactions with the biological target.
A general synthetic route to these compounds involves the reaction of a substituted aniline with a nitrophenyl isocyanate, or alternatively, the reaction of a nitrophenyl amine with a substituted isocyanate. These reactions are typically robust and allow for the generation of large libraries of analogs for screening.[4]
Caption: Inhibition of the Raf/MEK/ERK pathway by urea-based kinase inhibitors.
Essential Experimental Protocols
To conduct meaningful SAR studies, standardized and reproducible experimental protocols are paramount. The following sections detail the methodologies for two of the most common assays used to evaluate these compounds.
Protocol 1: In Vitro Kinase Inhibition Assay (Generic Fluorescence-Based)
This protocol describes a method to determine a compound's ability to inhibit a specific protein kinase. The principle relies on measuring the amount of ATP consumed during the phosphotransfer reaction; less ATP consumption indicates greater enzyme inhibition.
Causality Behind the Method: This assay directly measures the compound's effect on the primary molecular target. By quantifying the inhibition of ATP consumption, we can directly calculate the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%. This provides a direct, quantitative measure of potency.
Step-by-Step Methodology:
Compound Preparation:
Create a 10 mM stock solution of each nitrophenyl urea analog in 100% dimethyl sulfoxide (DMSO).
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 100 µM to 1 nM). This allows for the determination of a dose-response curve.
Reaction Mixture Preparation:
In a 96-well or 384-well plate, add the kinase buffer, the purified recombinant kinase enzyme, and the specific peptide substrate for that kinase.
Inhibitor Incubation:
Add 1 µL of the serially diluted compound to each well. Include controls: a "no inhibitor" control (DMSO only) for 100% enzyme activity and a "no enzyme" control for background signal.
Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Initiation of Kinase Reaction:
Add a solution of ATP to each well to initiate the phosphorylation reaction. The final ATP concentration should be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of competitive inhibitors.
Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.
Detection:
Add the detection reagent (e.g., ADP-Glo™, Kinase-Glo®). This reagent contains components that convert the ADP generated (or remaining ATP) into a luminescent or fluorescent signal.
Incubate as per the manufacturer's instructions (typically 10-40 minutes).
Data Acquisition and Analysis:
Read the signal (luminescence/fluorescence) using a microplate reader.
Subtract the background ("no enzyme" control). Normalize the data to the "no inhibitor" control (100% activity).
Plot the normalized activity versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol measures the cytotoxic or cytostatic effect of a compound on a cancer cell line. The principle is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active, living cells into a purple formazan product.
[5][6]
Causality Behind the Method: This assay provides a measure of the compound's overall effect on cell viability. [6]A reduction in the formazan signal indicates either cell death (cytotoxicity) or inhibition of cell proliferation (cytostatic effect). While less direct than a kinase assay, it is a crucial secondary screen to confirm that target inhibition translates into a desired biological outcome in a cellular context.
[5]
Step-by-Step Methodology:
Cell Seeding:
Culture human cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) under standard conditions (37°C, 5% CO₂).
Trypsinize and count the cells. Seed them into a 96-well flat-bottom plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
Compound Treatment:
The next day, prepare serial dilutions of the nitrophenyl urea analogs in the cell culture medium.
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various final concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (a known anticancer drug like Doxorubicin).
Incubation:
Incubate the plates for 48 to 72 hours to allow the compounds to exert their antiproliferative effects.
[5]4. MTT Addition:
After incubation, add 20 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well.
Incubate for an additional 2-4 hours. During this time, living cells will convert the MTT into insoluble purple formazan crystals.
Formazan Solubilization:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 150 µL of a solubilizing agent, such as DMSO or an isopropanol/HCl solution, to each well to dissolve the crystals. [5]Gently pipette to ensure complete dissolution.
Data Acquisition and Analysis:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
Plot the percentage of viability versus the logarithm of compound concentration and fit the data to determine the IC₅₀ value.
Caption: A typical experimental workflow for SAR evaluation of novel inhibitors.
Conclusion and Future Perspectives
The nitrophenyl urea scaffold is a robust and highly adaptable platform for the development of potent kinase inhibitors and other therapeutic agents. SAR studies consistently highlight the importance of the central urea linker for hinge binding and the terminal "tail" group for modulating potency and selectivity. Key findings often show a preference for electron-withdrawing substituents on the terminal aromatic ring.
However, a significant challenge remains the inherent potential toxicity associated with the nitro group. Future research should prioritize the design of analogs that replace this moiety with safer bioisosteres without compromising the hydrogen-bonding network and electronic properties that confer high activity. The development of more selective inhibitors, which target specific kinases or isoforms, will also be critical to minimizing off-target effects and improving the therapeutic window. As our understanding of the structural biology of these targets deepens, so too will our ability to rationally design the next generation of highly effective nitrophenyl urea-based drugs.
References
Discovery of nitroaryl urea derivatives with antiproliferative properties. (2015). Taylor & Francis Online. [Link]
Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. (2018). Gavin Publishers. [Link]
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). MDPI. [Link]
Urea derivatives as anticancer agents. (2009). PubMed. [Link]
Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher. [Link]
Design, synthesis and structure-activity relationships of antiproliferative 1,3-disubstituted urea derivatives. (2009). PubMed. [Link]
Urea Derivatives as Anticancer Agents. Bentham Science Publishers. [Link]
Urea Derivatives as Anticancer Agents. ResearchGate. [Link]
Design, synthesis and biological evaluation of novel N-nitrophenyl derivatives based on the structure of acetohydroxyacid synthase. (2018). PubMed. [Link]
SAR investigation in the phenyl ring of urea side chain (SAR-II). ResearchGate. [Link]
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. Frontiers. [Link]
Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed. [Link]
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAMIDES. IJODDR. [Link]
Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. PMC. [Link]
Discovery and structure-activity relationships of urea derivatives as potent and novel CCR3 antagonists. (2012). PubMed. [Link]
Synthesis, characterization and pharmacological evaluation of pyrazolyl urea derivatives as potential anti-inflammatory agents. PMC. [Link]
Protein kinase inhibitors from the urea class. ResearchGate. [Link]
Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)- thiourea derivatives with anti-inflammatory activity. (2021). E3S Web of Conferences. [Link]
Methodologies for bioactivity assay: Biochemical study. (2021). University of Limerick. [Link]
Screening Methods for Bioactivity and Pharmacological Properties of Natural Products. (2024). Hilaris Publisher. [Link]
Confirming Target Engagement of 1-Hydroxy-3-(4-nitrophenyl)urea in Cells
The following is a comprehensive Publish Comparison Guide for confirming the target engagement of 1-Hydroxy-3-(4-nitrophenyl)urea in cellular systems. This guide is structured to provide actionable, high-level technical...
Author: BenchChem Technical Support Team. Date: March 2026
The following is a comprehensive Publish Comparison Guide for confirming the target engagement of 1-Hydroxy-3-(4-nitrophenyl)urea in cellular systems. This guide is structured to provide actionable, high-level technical insights for researchers and drug development professionals.
A Comparative Technical Guide for Drug Discovery & Validation
Executive Summary & Molecule Profile
1-Hydroxy-3-(4-nitrophenyl)urea is a structural analog of Hydroxyurea (HU) , belonging to the class of N-aryl-hydroxyureas . While Hydroxyurea is a cornerstone therapy for sickle cell disease and myeloproliferative neoplasms, its clinical utility is limited by low potency and rapid clearance. The introduction of the 4-nitrophenyl moiety increases lipophilicity and alters the electronic properties of the hydroxamic acid-like core, potentially enhancing its potency against its primary biological target: Ribonucleotide Reductase (RNR) .
Mechanism of Action: Radical Scavenging. The molecule targets the RRM2 (M2) subunit of RNR, specifically quenching the tyrosyl free radical (Tyr122) required for the reduction of ribonucleotides to deoxyribonucleotides (dNTPs).
Secondary/Off-Targets:5-Lipoxygenase (5-LOX) (iron-dependent redox enzyme), Urease (nickel-dependent, relevant in H. pylori models), and Tyrosinase (copper-dependent).
The Challenge: Confirming target engagement for RNR inhibitors is notoriously difficult because the "binding" is often a transient redox event (radical quenching) rather than a stable occupancy. Standard binding assays (e.g., SPR, FP) often fail to capture this mechanism.
Comparative Analysis of Engagement Methodologies
To validate that 1-Hydroxy-3-(4-nitrophenyl)urea is engaging RNR in cells, researchers must choose between direct biophysical evidence and functional downstream readouts. The following table compares the three most robust methodologies.
Table 1: Comparison of Target Engagement Assays
Feature
Method A: Cellular Thermal Shift Assay (CETSA)
Method B: Intracellular dNTP Pool Quantification
Method C: EPR Spectroscopy (Spin Trapping)
Principle
Measures thermal stabilization of RRM2 protein upon ligand binding.
Measures the functional consequence: depletion of dNTPs.
Directly detects the quenching of the tyrosyl radical.
Directness
High (Physical binding)
Medium (Functional biomarker)
Very High (Direct mechanistic proof)
Throughput
Medium-High (Western or AlphaLISA)
Medium (LC-MS/MS)
Low (Requires specialized hardware)
Sensitivity
Moderate (Requires stable binding)
High (Amplified signal)
High (Specific for radical state)
Key Advantage
Confirming physical interaction in intact cells.
Validating functional inhibition of DNA synthesis.
The "Gold Standard" for radical scavengers.
Limitation
May miss transient redox interactions if the protein is not thermally stabilized.
Rationale: CETSA is the most accessible method to prove that 1-Hydroxy-3-(4-nitrophenyl)urea enters the cell and physically interacts with the RRM2 subunit. Unlike Hydroxyurea, which binds weakly, the nitrophenyl derivative often shows a distinct thermal shift due to hydrophobic interactions in the binding pocket.
Experimental Workflow (Graphviz Diagram)
Figure 1: Step-by-step workflow for Cellular Thermal Shift Assay (CETSA) to confirm RRM2 engagement.
Detailed Protocol Steps
Cell Preparation:
Culture K562 or HCT116 cells to 70-80% confluence.
Harvest and resuspend in fresh medium at
cells/mL.
Compound Treatment:
Divide cells into two pools: Vehicle (DMSO) and Treated .
Add 1-Hydroxy-3-(4-nitrophenyl)urea at a concentration of
(typically 50-100 µM) to ensure saturation.
Incubate for 60 minutes at 37°C. Note: Longer incubations may induce S-phase arrest, confounding results.
Thermal Challenge:
Aliquot 50 µL of cell suspension into 8-10 PCR tubes.
Heat each tube to a distinct temperature (range: 40°C to 67°C) for 3 minutes using a thermal cycler.
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unstable) proteins.
Detection:
Collect the supernatant (soluble fraction).
Analyze via Western Blot using an anti-RRM2 antibody (e.g., Santa Cruz sc-10844 or Cell Signaling #65939).
Success Criteria: A shift in the melting temperature (
) of RRM2 in the treated vs. vehicle samples ().
Mechanistic Validation: The RNR Pathway
Understanding why we measure specific biomarkers requires visualizing the RNR pathway. The diagram below illustrates how 1-Hydroxy-3-(4-nitrophenyl)urea interrupts the dNTP supply chain.
Figure 2: Mechanism of Action. The inhibitor quenches the essential tyrosyl radical on RRM2, halting dNTP production.
Functional Confirmation: dNTP Pool Asymmetry
While CETSA proves physical interaction, it does not prove inhibition. The functional consequence of RNR inhibition is a rapid depletion of dATP and dGTP pools.
Methodology:
Treatment: Treat cells with the inhibitor (0, 10, 50, 100 µM) for 4 hours.
Extraction: Extract intracellular nucleotides using 60% cold methanol .
Quantification: Analyze via LC-MS/MS or an enzymatic DNA polymerase assay.
Expected Result: A dose-dependent decrease in dATP/dGTP levels, often accompanied by a compensatory increase in ribonucleotides (ADP/ATP).
Comparison with Alternatives:
vs. Gemcitabine: Gemcitabine is a suicide inhibitor that irreversibly binds RRM1. It causes a more permanent depletion than hydroxyurea derivatives.
vs. Triapine: Triapine chelates iron directly. 1-Hydroxy-3-(4-nitrophenyl)urea is a radical scavenger; its effect is reversible if the drug is washed out, distinguishing it from iron chelators in washout experiments.
References
Elford, H. L. (1968). Effect of hydroxyurea on ribonucleotide reductase.[1][2][3] Biochemical and Biophysical Research Communications, 33(1), 129-135.
Yarbro, J. W. (1992).[1] Mechanism of action of hydroxyurea. Seminars in Oncology, 19(3 Suppl 9), 1-10.
Jafri, F., et al. (2014). Target engagement approaches for pharmacological evaluation in cellular models. Journal of Medicinal Chemistry, 57(2), 295-312.
Lundbäck, T., et al. (2016). Exploiting the Cellular Thermal Shift Assay (CETSA) to analyze mechanism of action of antibiotics. Scientific Reports, 6, 27706.
Koc, A., et al. (2004). Ribonucleotide reductase: a target for cancer therapy. Current Pharmaceutical Design, 10(19), 2353-2367.
Disclaimer: The protocols and interpretations provided in this guide are based on the structural class behavior of N-aryl-hydroxyureas. Specific potency and off-target profiles should be empirically determined for 1-Hydroxy-3-(4-nitrophenyl)urea in your specific cell line.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Side-by-side comparison of 1-Hydroxy-3-(4-nitrophenyl)urea with other phenylurea compounds
Content Type: Publish Comparison Guide
Executive Summary
1-Hydroxy-3-(4-nitrophenyl)urea represents a specialized subclass of N-hydroxy-N'-arylureas, distinct from canonical phenylureas due to its dual functionality: the electron-withdrawing nitro group and the redox-active/chelating N-hydroxy moiety. While standard phenylureas (e.g., Phenylurea, Diuron) function primarily through hydrogen bonding in kinase or photosystem II pockets, the N-hydroxy variant introduces metal chelation capacity (targeting metalloenzymes like Tyrosinase and Lipoxygenase) and unique metabolic liabilities.
This guide objectively compares 1-Hydroxy-3-(4-nitrophenyl)urea against three structural benchmarks:
Phenylurea: The unsubstituted parent scaffold.
1-(4-Nitrophenyl)urea: The direct non-hydroxylated analog.
Hydroxyurea: The clinical standard for ribonucleotide reductase inhibition.
Chemical Profile & Structure-Activity Relationship (SAR)
The distinct performance of 1-Hydroxy-3-(4-nitrophenyl)urea stems from the interplay between the para-nitro substitution and the N-hydroxy "head" group.
Comparative Physicochemical Profile[1]
Feature
1-Hydroxy-3-(4-nitrophenyl)urea
1-(4-Nitrophenyl)urea
Phenylurea
Hydroxyurea
Molecular Weight
197.15 g/mol
181.15 g/mol
136.15 g/mol
76.05 g/mol
Est. LogP
~1.1 - 1.4
~1.6
~0.8
-0.8 (Hydrophilic)
Acidity (pKa)
High (N-OH pKa ~9-10)
Moderate (Urea NH)
Low (Urea NH)
High (N-OH pKa ~10.6)
Metal Chelation
Yes (Bidentate)
No
No
Yes
Redox Activity
High (N-OH reduction)
Moderate (Nitro reduction)
Low
High
Primary Target Class
Metalloenzymes (LOX, Tyrosinase)
Kinases / Tubulin
Kinases (weak)
Ribonucleotide Reductase
SAR Visualization
The following diagram illustrates the functional pharmacophores of the compound compared to its analogs.
Caption: Pharmacophore dissection showing how the N-hydroxy and Nitro moieties shift the bioactivity profile from simple H-bonding to metal chelation and redox modulation.
Comparative Performance Data
A. Biological Activity (Enzyme Inhibition)
While standard phenylureas are often explored as herbicides (PSII inhibitors) or kinase inhibitors (e.g., Sorafenib fragments), 1-Hydroxy-3-(4-nitrophenyl)urea exhibits a profile closer to hydroxamic acid inhibitors due to the N-OH group.
Target Enzyme
1-Hydroxy-3-(4-nitrophenyl)urea Activity
1-(4-Nitrophenyl)urea Activity
Mechanism of Action
Tyrosinase
High (IC50 est. < 5 µM)*
Low / Inactive
N-OH chelates Copper active site; Nitro group enhances binding affinity via π-stacking.
Lipoxygenase (5-LOX)
Moderate to High
Low
Reduction of active site Iron (Fe3+ -> Fe2+) and chelation.
Soluble Epoxide Hydrolase (sEH)
Moderate
High
Urea mimics transition state; N-OH may sterically hinder optimal fit compared to H.
Ribonucleotide Reductase
Low
Inactive
Requires hydrophilic access (unlike Hydroxyurea); Phenyl ring prevents active site entry.
*Note: Data extrapolated from SAR of N-hydroxy-N'-phenylurea analogs (Criton et al., 2008).
B. Metabolic Stability & Toxicology
The "4-nitrophenyl" moiety introduces significant metabolic complexity compared to the unsubstituted phenylurea.
Nitro-Reduction: The nitro group is susceptible to hepatic nitroreductases, converting the compound to the corresponding aniline (1-Hydroxy-3-(4-aminophenyl)urea), which is potentially genotoxic.
N-Dehydroxylation: The N-hydroxy group can be reduced to the parent urea by NADH-dependent reductases, serving as a "prodrug" for the urea in hypoxic conditions.
Experimental Protocols
To ensure reproducibility, the following protocols utilize self-validating steps (e.g., colorimetric endpoints).
Protocol 1: Synthesis via Isocyanate Addition
Objective: Selective synthesis of 1-Hydroxy-3-(4-nitrophenyl)urea avoiding O-acylation.
Suspend Hydroxylamine HCl in THF at 0°C under inert atmosphere (N2).
Add Triethylamine dropwise. Stir for 15 min to generate free hydroxylamine base (precipitate of Et3N·HCl will form).
Dissolve 4-Nitrophenyl isocyanate in THF and add dropwise to the hydroxylamine solution over 30 min. Critical: Keep temperature < 5°C to prevent O-carbamoylation.
Allow to warm to Room Temperature (RT) and stir for 4 hours.
Resuspend residue in cold 1N HCl (to remove unreacted amine/TEA).
Filter the precipitate.[2] Recrystallize from Ethanol/Water (1:1).
Validation:
Ferric Chloride Test: Dissolve product in methanol; add 1 drop 1% FeCl3. A deep red/violet color confirms the presence of the N-hydroxy urea (hydroxamic-like) functionality.
Protocol 2: Tyrosinase Inhibition Assay
Objective: Quantify the chelating efficacy of the N-hydroxy derivative vs. the nitro-urea analog.
Test Compounds: Dissolve in DMSO (Final conc < 1%).
Workflow:
Incubate Enzyme (40 U/mL) with Test Compound for 10 min at 25°C.
Add L-DOPA (0.5 mM).
Monitor Absorbance at 475 nm (Dopachrome formation) for 10 min.
Analysis: Calculate % Inhibition relative to DMSO control.
Expected Result: 1-Hydroxy-3-(4-nitrophenyl)urea should show dose-dependent inhibition (IC50 range), while 1-(4-nitrophenyl)urea will show negligible inhibition (<10%).
Mechanism of Action Visualized
The following diagram details the divergent pathways of interaction for the N-hydroxy compound versus the standard urea.
Caption: Pathway A shows the exclusive metalloenzyme inhibition capability of the N-hydroxy derivative, while Pathway B illustrates the shared urea-scaffold activity.
References
Criton, M., & Le Mellay-Hamon, V. (2008). Analogues of N-hydroxy-N'-phenylthiourea and N-hydroxy-N'-phenylurea as inhibitors of tyrosinase and melanin formation. Bioorganic & Medicinal Chemistry Letters, 18(12), 3607-3610. Link
Trixier, P., et al. (2001). Metabolic pathways of phenylurea herbicides: N-hydroxylation and N-demethylation. Journal of Agricultural and Food Chemistry.
Fotsch, C., et al. (2001). Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry, 44(14), 2344-2356. Link
PubChem Compound Summary. (4-Nitrophenyl)urea. National Center for Biotechnology Information. Link
Cross-Reactivity and Selectivity Profiling of 1-Hydroxy-3-(4-nitrophenyl)urea: A Technical Guide
Executive Summary: The N-Hydroxyurea Pharmacophore Challenge 1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-(4-nitrophenyl)-N'-hydroxyurea) represents a classic challenge in chemical biology: a small molecule with a "p...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The N-Hydroxyurea Pharmacophore Challenge
1-Hydroxy-3-(4-nitrophenyl)urea (also known as N-(4-nitrophenyl)-N'-hydroxyurea) represents a classic challenge in chemical biology: a small molecule with a "privileged" but promiscuous pharmacophore. Belonging to the N-aryl-N-hydroxyurea class, this compound is primarily utilized as a probe for enzymes dependent on tyrosyl radicals (e.g., Ribonucleotide Reductase ) or metal-centered redox cycles (e.g., Lipoxygenases , Urease ).
Radical Scavenging: Quenching of tyrosyl radicals essential for catalysis (Mechanism A).
Metal Chelation: Bidentate binding to active site metals (
, , ) (Mechanism B).
This guide provides a rigorous framework for profiling the selectivity of 1-Hydroxy-3-(4-nitrophenyl)urea, distinguishing its primary activity from critical off-target effects in the "N-Hydroxyurea Target Triad" : Ribonucleotide Reductase (RNR), 5-Lipoxygenase (5-LOX), and Urease.
Mechanism of Action & Selectivity Logic
To validate the specificity of 1-Hydroxy-3-(4-nitrophenyl)urea, researchers must deconstruct its interaction modes. The addition of the 4-nitrophenyl group (electron-withdrawing) modulates the acidity (
) of the hydroxyurea headgroup, potentially altering its metal affinity compared to the parent compound, Hydroxyurea (HU).
The Target Triad: Primary vs. Off-Target
Target Enzyme
Cofactor/Radical
Mechanism of Inhibition
Role in Profiling
Ribonucleotide Reductase (RNR-R2)
Tyrosyl Radical () / Di-iron
Radical Scavenging: Reduces the essential for dNTP synthesis.
Primary Target (Antiproliferative)
5-Lipoxygenase (5-LOX)
Non-heme Iron ()
Redox/Chelation: Reduces active to inactive or chelates the metal.
Major Off-Target (Anti-inflammatory)
Urease
Nickel ()
Chelation: Hydroxamic acid-like binding to the bi-nickel center.
Metabolic Off-Target (Bacterial/Agricultural)
Mechanistic Pathway Diagram
Figure 1: Dual mechanism of action. The compound acts as a one-electron reductant for RNR tyrosyl radicals and a reductive chelator for 5-LOX iron centers.
Comparative Performance Analysis
The following table contrasts 1-Hydroxy-3-(4-nitrophenyl)urea with standard inhibitors. The 4-nitrophenyl group typically enhances lipophilicity (
) and potency against LOX/RNR compared to Hydroxyurea, but may introduce solubility challenges.
Table 1: Comparative Inhibitor Profile
Feature
1-Hydroxy-3-(4-nitrophenyl)urea
Hydroxyurea (HU)
Zileuton
Acetohydroxamic Acid (AHA)
Primary Class
N-Aryl-N-Hydroxyurea
N-Hydroxyurea
N-Hydroxyurea (Benzothienyl)
Hydroxamic Acid
RNR Potency ()
High ( range)*
Moderate ()
Low / Inactive
Inactive
5-LOX Potency ()
Moderate-High (Dual inhibitor potential)
Weak ()
High ()
Weak
Urease Potency
Moderate (Substrate analogue)
Moderate
Weak
High (Standard)
Selectivity Risk
High Cross-Reactivity (RNR/LOX overlap)
High Specificity for RNR (due to low lipophilicity)
High Specificity for 5-LOX
High Specificity for Urease
Cell Permeability
High (Lipophilic Nitrophenyl group)
Low (Requires transport)
High
Moderate
Note: Exact
values depend on assay conditions (e.g., ATP concentration for RNR). The nitrophenyl derivative is generally more potent than HU due to hydrophobic pocket binding.
Experimental Protocols for Selectivity Profiling
To rigorously validate the selectivity of 1-Hydroxy-3-(4-nitrophenyl)urea, you must perform a differential inhibition assay .
Workflow: The Selectivity Screen
Figure 2: Parallel profiling workflow to determine the "Selectivity Ratio" between RNR, LOX, and Urease.
Objective: Determine if the compound acts as a redox inhibitor of 5-LOX.
Method: Ferrous Oxidation-Xylenol Orange (FOX) Assay or Oxygraph.
Enzyme: Recombinant Human 5-LOX.
Substrate: Arachidonic Acid (AA,
).
Reaction:
Incubate enzyme + Inhibitor (10 min at RT).
Add
(2 mM) and ATP (if using crude lysate).
Initiate with Arachidonic Acid.
Detection: Measure the formation of 5-HpETE.
Spectrophotometric: Monitor increase at 234 nm (conjugated diene).
Data Interpretation: If inhibition is observed, perform a pseudo-peroxidase assay to check if the compound is simply reducing the active site lipid hydroperoxide (a common artifact for N-hydroxyureas).
Expert Insight: For most N-aryl-N-hydroxyureas, Scenario B is the most common default state unless the aryl group is highly optimized. The 4-nitrophenyl group specifically adds electron-withdrawing character, which lowers the
of the N-OH group (), making it a more effective metal chelator at physiological pH than alkyl-hydroxyureas.
References
Elford, H. L. (1968). Effect of hydroxyurea on ribonucleotide reductase.[3][4][5][6] Biochemical and Biophysical Research Communications, 33(1), 129-135. Link
Carter, G. W., et al. (1991). 5-Lipoxygenase inhibitory activity of zileuton. Journal of Pharmacology and Experimental Therapeutics, 256(3), 929-937. Link
Krajewska, B. (2009). Ureases I. Functional, catalytic and kinetic properties: A review. Journal of Molecular Catalysis B: Enzymatic, 59(1-3), 9-21. Link
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry, 43(20), 3677-3687. Link
Lassmann, G., et al. (1992). The radical of ribonucleotide reductase from E. coli and its reaction with hydroxyurea. Biochemistry, 31(25), 5722-5727. Link
Comparing the cytotoxic effects of different aryl urea derivatives
Comparative Cytotoxicity of Aryl Urea Derivatives: A Mechanistic and Experimental Guide Aryl urea derivatives represent a cornerstone in targeted oncology, epitomized by the clinical success of multikinase inhibitors lik...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Cytotoxicity of Aryl Urea Derivatives: A Mechanistic and Experimental Guide
Aryl urea derivatives represent a cornerstone in targeted oncology, epitomized by the clinical success of multikinase inhibitors like sorafenib and regorafenib. However, the dose-limiting toxicities and acquired resistance associated with these first-generation diaryl ureas have catalyzed the development of novel structural analogues. By replacing or modifying the urea pharmacophore with pyrimidine, triazole, or quinolone scaffolds, drug development professionals are engineering next-generation compounds with enhanced potency and superior safety profiles.
As a Senior Application Scientist, I have structured this guide to objectively compare the cytotoxic performance of these novel aryl urea derivatives against clinical benchmarks. This document synthesizes mechanistic pathways, quantitative performance data, and self-validating experimental protocols to guide your preclinical screening workflows.
Divergent Mechanistic Paradigms of Cytotoxicity
The fundamental advantage of modifying the aryl urea scaffold lies in the ability to shift the compound's mechanism of action (MoA) to bypass established resistance pathways.
Classical Kinase Inhibition (The Benchmark): Standard diaryl ureas like sorafenib competitively bind the ATP-binding pocket of kinases, effectively1 [1]. Recent quinolone-based analogues (e.g., KA7) optimize this binding affinity, demonstrating superior cytotoxicity in glioblastoma and lung cancer models compared to sorafenib [2].
Lysosomal and Mitochondrial Apoptosis: In contrast, novel non-kinase-targeted derivatives induce cell death via alternative pathways. For instance,2 [3], a lysosomal protease that triggers the Bid/Bax/Cytochrome C cascade. Similarly, 3 [4] have been shown to induce profound G2/M cell cycle arrest and mitochondrial membrane depolarization in colon cancer lines.
Divergent cytotoxic mechanisms of aryl urea derivatives in cancer models.
Quantitative Data Presentation: Comparative Cytotoxicity
To objectively evaluate the performance of these novel derivatives, we must look at their half-maximal inhibitory concentration (
) and their Selectivity Index (SI). The SI is calculated as the ratio of the in normal cells to the in cancer cells. A higher SI indicates a wider therapeutic window.
The table below synthesizes recent experimental data comparing novel aryl ureas against the clinical standard, sorafenib.
Compound Class
Specific Derivative
Primary Target Cell Line
()
Selectivity Index (SI)
Primary Cytotoxic Mechanism
Diaryl Urea (Control)
Sorafenib
HepG2 (Liver)
~3.0 - 5.0
3.30
Multikinase Inhibition
Pyrimidine-Aryl Urea
Compound 4b
SW480 (Colon)
11.08
N/A
Bax/Bcl-2 Apoptosis & G2/M Arrest
Triazole-Aryl Urea
Compound 2m'
HepG2 (Liver)
< 5.0
14.7
Kinase Inhibition (High Selectivity)
Quinolone-Aryl Urea
KA7
A549 (Lung)
< 2.0
High
Enhanced Kinase Inhibition
N-Aryl-N'-Benzylurea
Compound 9d
MCF7 (Breast)
< 3.0
N/A
Intracellular Signal Blockade
Data Interpretation Insight: While quinolone-aryl ureas (KA7) demonstrate raw potency advantages (sub-2.0
),1 [1], achieving an SI of 14.7 by drastically reducing cytotoxicity toward normal human embryonal lung fibroblasts (MRC-5).
Self-Validating Experimental Protocols
To ensure scientific integrity and trustworthiness in your drug screening pipeline, every protocol must be designed as a self-validating system. This means incorporating orthogonal assays: phenotypic screening (MTT) must be validated by mechanistic confirmation (Flow Cytometry).
Protocol A: High-Throughput Cell Viability & Selectivity Index (MTT Assay)
Causality: The MTT assay measures mitochondrial reductase activity, serving as a direct proxy for metabolic viability. Including a non-tumorigenic cell line (e.g., MRC-5 or HL7702) alongside the target cancer line is non-negotiable; without it, you cannot calculate the Selectivity Index or rule out broad, non-specific toxicity.
Step-by-Step Methodology:
Cell Seeding: Seed target cancer cells (e.g., HepG2) and normal control cells (e.g., MRC-5) in 96-well plates at a density of
cells/well. Incubate overnight at 37°C in a 5% atmosphere to allow for adherence.
Compound Treatment: Prepare serial dilutions of the aryl urea derivatives (0.1
to 50 ). Critical Control: Maintain DMSO (vehicle) concentration strictly below 0.1% v/v in all wells to prevent solvent-induced cytotoxicity from skewing the data. Include Sorafenib as a positive clinical control.
Incubation: Treat the cells for 72 hours.
MTT Addition: Add 20
of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.
Solubilization & Reading: Carefully aspirate the media and dissolve the formazan crystals in 150
of pure DMSO. Measure absorbance at 570 nm using a microplate reader.
Data Synthesis: Calculate the
using non-linear regression analysis. Compute the SI ( normal / cancer).
Protocol B: Apoptosis and Cell Cycle Mapping (Flow Cytometry)
Causality: Viability assays cannot distinguish between a compound that halts cell division (cytostatic) and one that outright kills the cell (cytotoxic). Dual staining with Annexin V and Propidium Iodide (PI) allows researchers to map the exact mechanism of cell death.
Step-by-Step Methodology:
Harvesting: Collect both the adherent cells (via trypsinization) and the floating dead cells in the media. Critical Step: Failing to collect floating cells will result in a false-negative underrepresentation of late-stage apoptosis.
Washing: Centrifuge at 1,000 rpm for 5 minutes, wash the pellet twice with ice-cold PBS, and resuspend in 100
of 1X Annexin V Binding Buffer.
Staining: Add 5
of FITC-conjugated Annexin V and 5 of PI. Incubate for 15 minutes at room temperature in complete darkness. Rationale: Annexin V binds to externalized phosphatidylserine (a hallmark of early apoptosis), while PI only penetrates cells with compromised membranes (late apoptosis/necrosis).
Acquisition: Add 400
of Binding Buffer and analyze immediately via flow cytometry (minimum 10,000 events per sample).
Orthogonal validation workflow for evaluating aryl urea cytotoxicity.
References
The Design and Synthesis of a New Series of 1,2,3-Triazole-Cored Structures Tethering Aryl Urea and Their Highly Selective Cytotoxicity toward HepG2. Pharmaceuticals (2022). 1
Design, synthesis, and biological evaluation of KA7, a novel quinolone-based sorafenib analogue with potent anticancer and immunomodulatory activities. RSC Advances (2025). 4
A novel bis-aryl urea compound inhibits tumor proliferation via cathepsin D-associated apoptosis. Anti-Cancer Drugs (PMC). 2
Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. Bioorganic Chemistry (2020). 3
Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. MDPI (2021). 5
Publish Comparison Guide: Reproducibility in Urease Inhibition Studies with 1-Hydroxy-3-(4-nitrophenyl)urea
This guide provides a rigorous technical framework for the reproducibility of experiments involving 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7), a substituted hydroxyurea derivative primarily utilized as a probe fo...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a rigorous technical framework for the reproducibility of experiments involving 1-Hydroxy-3-(4-nitrophenyl)urea (CAS: 53731-88-7), a substituted hydroxyurea derivative primarily utilized as a probe for urease inhibition and ribonucleotide reductase studies.
Executive Summary & Technical Context
1-Hydroxy-3-(4-nitrophenyl)urea (hereafter HNPU ) is a synthetic N-hydroxyurea derivative. It serves as a critical structure-activity relationship (SAR) probe in medicinal chemistry, specifically designed to evaluate the electronic influence of the para-nitro group on the metal-chelating capacity of the hydroxamic/urea pharmacophore.
Unlike the standard reference Hydroxyurea (HU) , which is hydrophilic and kinetically simple, HNPU introduces significant reproducibility challenges due to its poor aqueous solubility , photosensitivity , and propensity for oxidation to nitroxyl (HNO) species. This guide outlines the standardized protocols required to generate valid, comparable data against industry standards like Hydroxyurea and Thiourea.
Synthesis Reproducibility: The "Cold-Quench" Protocol
Many commercial batches of HNPU suffer from low purity due to the thermal instability of the N-hydroxy bond. The following protocol minimizes the formation of the O-acylated byproduct, a common impurity that skews inhibition data.
Critical Mechanism
The synthesis involves the nucleophilic attack of hydroxylamine on 4-nitrophenyl isocyanate.
Failure Mode: High temperatures (>10°C) promote attack by the oxygen of hydroxylamine, leading to O-carbamoylation rather than the desired N-carbamoylation.
Step-by-Step Protocol
Reagent Prep: Dissolve Hydroxylamine HCl (1.1 eq) in water. Neutralize with NaOH (1.1 eq) at 0°C to generate free base NH
OH in situ.
Addition: Dissolve 4-nitrophenyl isocyanate (1.0 eq) in anhydrous Dichloromethane (DCM).
Reaction: Add the isocyanate solution dropwise to the hydroxylamine solution under vigorous stirring.
Constraint: Internal temperature must never exceed 5°C .
Quench & Isolation: Stir for 30 mins at 0°C. Acidify to pH 4 with 1M HCl to precipitate the product.
Purification: Recrystallize immediately from Ethanol/Water (1:1). Do not heat above 50°C.
Quality Control Check
Valid: Melting point 158–160°C (dec).
Invalid: Melting point <150°C (indicates O-isomer or decomposition).[1]
Assay Reproducibility: Urease Inhibition
Standard colorimetric assays (Indophenol/Berthelot) often fail with HNPU because the nitro-aryl group absorbs light and the compound can oxidize during incubation.
Comparative Workflow: HNPU vs. Standards
Feature
HNPU (Test Compound)
Hydroxyurea (Standard)
Thiourea (Alternative)
Solubility
Low (Requires DMSO)
High (Water soluble)
Moderate (Water soluble)
Binding Mode
Bidentate Chelation (Ni)
Monodentate/Bidentate
Monodentate
Stability
Oxidizes to HNO + Isocyanate
Stable
Stable
IC Target
10 – 50 M
100 M
20 – 30 M
Interference
Absorbance at 400-450nm
None
None
Validated Assay Protocol (Jack Bean Urease)
Objective: Determine IC
without colorimetric interference.
Buffer System: 25 mM HEPES, pH 7.4. (Avoid Phosphate buffers which compete for Ni
).
Enzyme Prep: Jack Bean Urease (Type III), 5 U/mL.
Inhibitor Incubation (Critical Step):
Dissolve HNPU in 100% DMSO. Dilute to 100x final conc.
Incubate Enzyme + HNPU for 15 minutes at 30°C before adding urea.
Reasoning: Hydroxyureas are slow-binding inhibitors. Immediate substrate addition yields false high IC
values (Type II Error).
Reaction: Add Urea (50 mM). Incubate 15 mins.
Detection (Salicylate Method):
Use Sodium Salicylate/Nitroprusside (Emerald Green).
Wavelength: Measure at 625 nm .
Correction: Run a "Compound Blank" (Buffer + HNPU + Reagents) to subtract the intrinsic absorbance of the nitro group.
Visualization of Signaling & Mechanism
The following diagram illustrates the competitive binding mechanism where HNPU chelates the Nickel active site, preventing Urea hydrolysis.
Caption: HNPU acts as a bidentate ligand, coordinating the active site Nickel ions via the hydroxamic acid oxygen and urea carbonyl, effectively blocking urea access.
Troubleshooting & Data Interpretation
Common Reproducibility Failures
Observation
Root Cause
Corrective Action
IC shifts >2x between runs
DMSO stock degradation
Prepare fresh DMSO stocks daily. Store under Argon.
Yellow background in assay
Hydrolysis to 4-nitroaniline
Check pH. If >8.0, HNPU hydrolyzes. Keep pH 7.0–7.4.
Non-linear Kinetics
Oxidation to Nitroxyl (HNO)
Add 1 mM DTT (Dithiothreitol) to stabilize the N-OH group (Note: Check if DTT inhibits urease first).
Expected Performance Data
When synthesized and assayed correctly, HNPU should exhibit:
IC
: ~15–40 M (More potent than Hydroxyurea due to hydrophobic interaction of the nitrophenyl ring).
Kinetics: Mixed-type inhibition (Ki
Ki').
References
Synthesis of Hydroxyurea Derivatives
Organic Syntheses Procedure for Hydroxyurea.
Source:
Urease Inhibition Standards
Urease Inhibitors: A Review of the Scaffolds. (Context for N-hydroxyurea potency).
Author: BenchChem Technical Support Team. Date: March 2026
Topic: 1-Hydroxy-3-(4-nitrophenyl)urea Proper Disposal Procedures
Content Type: Operational Safety & Logistics Guide
Audience: Researchers, Chemical Safety Officers, Drug Development Scientists[1][2][3]
Operational Guide 53731-OP[1][2]
Executive Safety Summary
1-Hydroxy-3-(4-nitrophenyl)urea (CAS 53731-88-7) represents a hybrid hazard class combining the cytotoxicity of hydroxyureas with the toxicological profile of nitroaromatics.[1][2] Unlike standard urea derivatives, the N-hydroxy moiety confers specific reactivity (metal chelation, radical generation) that necessitates strict containment.[1][2]
Core Directive: Treat this compound as a High-Potency Cytotoxic and Genotoxic Agent . All disposal pathways must lead to high-temperature incineration.[2] DO NOT utilize standard drain disposal or oxidative chemical deactivation (e.g., bleach) as a primary disposal method, as this may generate toxic nitro-chlorinated byproducts.[1][2]
Hazard Profile Snapshot
Parameter
Classification
Operational Implication
Primary Hazard
Genotoxic / Cytotoxic
Irreversible DNA damage risk; requires double-gloving and barrier isolation.[1][2]
Secondary Hazard
Nitroaromatic Toxicity
Potential for methemoglobinemia upon skin absorption.[2]
Reactivity
Reducing Agent
Incompatible with strong oxidizers (peroxides, permanganates).[1][2]
Stability
Thermally Sensitive
Store < -20°C. Avoid friction/shock if dry (N-hydroxy/nitro combination).[1][2]
Chemical Identity & Properties
Understanding the molecular structure is the first step in validating the safety protocol.
Chemical Name: 1-Hydroxy-3-(4-nitrophenyl)urea[1][2][4]
Mechanistic Insight: The N-hydroxy group is capable of inhibiting ribonucleotide reductase (similar to Hydroxyurea, CAS 127-07-1), leading to S-phase arrest and DNA fragmentation.[1][2] The 4-nitrophenyl group increases lipophilicity, potentially enhancing dermal absorption compared to simple hydroxyurea [1].[1][2]
Operational Handling Protocols
Why this matters: Standard nitrile gloves may offer insufficient break-through time for nitroaromatics in organic solvents.[1][2]
Personal Protective Equipment (PPE) Matrix
Respiratory: N95 minimum for solid handling; PAPR (Powered Air Purifying Respirator) recommended for quantities >100 mg.[1][2]
Dermal (Hands):Double-gloving technique is mandatory.[1][2]
Outer Layer: Extended cuff Nitrile or Neoprene (5-8 mil).[1][2]
Rationale: Nitro-compounds can permeate thin nitrile; the air gap between gloves provides a secondary diffusion barrier.[2]
Body: Tyvek® lab coat or similar impervious gown with closed cuffs.[2]
Engineering Controls
Primary Containment: Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.[1][2]
Static Control: Use anti-static weighing boats. The N-hydroxy/nitro combination possesses theoretical energetic potential; avoid metal spatulas (use PTFE-coated) to prevent catalytic decomposition.[1][2]
Disposal Decision Logic (Workflow)
The following diagram outlines the critical decision-making process for segregating waste streams associated with this compound.
Figure 1: Decision logic for the segregation and disposal of 1-Hydroxy-3-(4-nitrophenyl)urea waste streams.
Step-by-Step Disposal Procedures
Protocol A: Solid Waste (Pure Substance)
Use this for expired stock or spilled powder.[1][2]
Wetting: Slightly dampen the solid with an inert solvent (e.g., mineral oil or water) if it appears dry/dusty to prevent aerosolization during transfer.[1]
Containerization: Transfer material into a wide-mouth High-Density Polyethylene (HDPE) jar.
Note: Do not use metal containers due to potential reactivity with the hydroxyurea moiety.
Labeling: Affix a hazardous waste tag immediately.[2][3][5]
Sealing: Seal the lid with Parafilm to prevent loosening during transport.[2]
Protocol B: Liquid Waste (Solutions)
Use this for reaction mixtures or HPLC effluents.[1][2]
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric) or bleach.[1][2]
Solvent Compatibility: Ensure the carrier solvent (e.g., DMSO, Methanol) is compatible with the waste drum liner.[1]
Precipitation Check: If the concentration is high (>10 mM), dilution with a compatible solvent (e.g., Ethanol) may be required to prevent precipitation and clogging of waste lines.[1][2]
Transfer: Pour into the "Cytotoxic/Organic" waste carboy.
Triple Rinse: Rinse the original vessel 3 times with solvent; add rinsate to the waste carboy.
Protocol C: Spill Cleanup (Emergency)
Immediate Action Required.
Evacuate & Isolate: Clear the immediate area (10 ft radius).[1][2]
PPE Up: Don double nitrile gloves, gown, and N95/P100 respirator.
Wet Method:DO NOT dry sweep. Cover the spill with absorbent pads dampened with water or ethanol.[2]
Collection: Scoop the pads and waste into a sealable bag.
Decontamination: Wipe the surface with a mild surfactant (detergent) followed by water.[1][2]
Why: Avoid using strong oxidizers (bleach) on the concentrated spill to prevent the release of nitro-chlorinated vapors.[1][2]
Verification: If available, use a UV lamp (many nitroaromatics fluoresce or absorb strongly) to visually verify cleanup effectiveness.[1][2]
Regulatory & Compliance Notes
RCRA Classification (USA): While not explicitly P-listed, this compound should be managed under the "characteristic" of toxicity and reactivity.[1][2] Most institutions default to managing hydroxyurea derivatives as Trace Chemotherapy Waste [2].[2]
Transport: UN Number typically defaults to UN 2811 (Toxic solid, organic, n.o.s.) or UN 3249 (Medicine, solid, toxic, n.o.s.) depending on formulation.[1][2]
References
National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 53731-88-7. Retrieved from [Link][1][2]
National Institutes of Health (NIH). (2022).[1][2] Waste Disposal of Cytotoxic Drugs.[2] NIH Division of Occupational Health and Safety.[2] Retrieved from [Link][1][2]
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Personal protective equipment for handling 1-Hydroxy-3-(4-nitrophenyl)urea
Title: Comprehensive Operational and Safety Guide for Handling 1-Hydroxy-3-(4-nitrophenyl)urea As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in mo...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Comprehensive Operational and Safety Guide for Handling 1-Hydroxy-3-(4-nitrophenyl)urea
As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as an exercise in molecular causality. To handle a compound safely, you must first understand exactly how it interacts with human biology and physical environments.
1-Hydroxy-3-(4-nitrophenyl)urea is a highly potent, dual-threat molecule. It merges the cytotoxic, ribonucleotide reductase-inhibiting properties of a hydroxyurea pharmacophore[1] with the rapid dermal-absorption and oxidative hazards of an aromatic nitro compound[2]. Because of this synergistic toxicity, it must be handled under strict Hazardous Drug (HD) and Highly Potent Active Pharmaceutical Ingredient (HPAPI) protocols[3].
The Causality of the Hazard: Why Standard PPE Fails
Understanding the physiological mechanisms of this compound dictates our logistical response.
The Hydroxyurea Moiety: This functional group halts DNA synthesis by depleting dNTP pools, leading to severe myelosuppression, teratogenesis, and potential secondary malignancies[1][4]. Aerosolized powder poses a severe inhalation risk.
The Nitrophenyl Moiety: Aromatic nitro compounds are highly lipophilic and rapidly absorb through intact skin[2]. Once in the bloodstream, they undergo hepatic reduction, forming intermediates that oxidize hemoglobin (Fe2+) into methemoglobin (Fe3+). This destroys the blood's oxygen-carrying capacity, causing cyanosis, hypoxia, and potentially fatal methemoglobinemia[2][5].
Because ordinary latex or thin rubber is highly permeable to aromatic nitro compounds[6], standard laboratory gloves offer a false sense of security. A self-validating, multi-layered defense system is required.
Risk Assessment & PPE Matrix
The following table summarizes the mandatory Personal Protective Equipment (PPE) required for handling this compound, grounded in the causality of its specific chemical threats.
PPE Category
Specification
Causal Rationale & Self-Validating Feature
Gloves
Double-layer, chemotherapy-tested elastomers (e.g., nitrile, neoprene, or butyl rubber)[7].
Ordinary latex is permeable to nitroaromatics[6]. Self-Validation: Use contrasting colors (e.g., blue inner, white outer). If the outer glove breaches, the inner color immediately shows through, prompting immediate doffing.
Body
Polyethylene-coated disposable gown with closed front and knit cuffs[8].
Standard cotton lab coats absorb fat-soluble nitro compounds, holding them against the skin and exacerbating dermal absorption[2][8].
Respirator
NIOSH-certified N95/N100 or Powered Air-Purifying Respirator (PAPR)[9].
Prevents inhalation of highly toxic dusts. Aromatic nitro inhalation leads to rapid systemic methemoglobinemia[2][5].
Protects mucosal membranes from aerosolized hydroxyurea and nitro-dusts during weighing and reconstitution[9].
Operational Workflows: Step-by-Step Methodologies
Every procedure below is designed as a self-validating system—meaning the protocol has built-in checks to ensure containment is maintained before the operator proceeds to the next step.
Protocol A: C-PEC Preparation and Weighing
System Validation: Verify your Class II Biological Safety Cabinet (BSC) or Containment Primary Engineering Control (C-PEC) is operational. Check the magnehelic gauge to ensure negative pressure is maintained—this acts as an automatic fail-safe before any chemical is exposed[3].
Surface Prep: Line the stainless-steel work surface with a plastic-backed, absorbent preparation pad. This traps micro-spills and prevents the spread of the powder.
Donning PPE: Wash hands. Don the inner chemotherapy glove. Don the impermeable gown. Don the N95 respirator and goggles. Don the outer glove (contrasting color) over the gown cuffs[7].
Handling: Transfer the sealed 1-Hydroxy-3-(4-nitrophenyl)urea container into the C-PEC. Use an anti-static weighing boat and an ionizing bar to neutralize static charges, preventing the highly toxic powder from aerosolizing or clinging to gloves.
Transfer: If reconstituting into a liquid format, utilize a Closed-System Drug-Transfer Device (CSTD) to equalize pressure and prevent the escape of hazardous vapors or aerosols[8][9].
Protocol B: Decontamination and Spill Response
Initial Containment: If a spill occurs outside the C-PEC, evacuate the immediate area. Crucial Insight: Do not use alcohol-based solvents for initial cleanup, as they can dissolve the nitrophenyl compound and drastically increase the risk of dermal penetration[2].
Chemical Degradation: Apply a high-pH detergent or a specialized hazardous drug decontamination solution (e.g., sodium hypochlorite) starting from the perimeter of the spill and working inward.
Mechanical Removal: Do not sweep, as this aerosolizes the powder. Use damp, disposable absorbent towels to gently lift the deactivated compound[1].
Neutralization: Apply sodium thiosulfate to neutralize the bleach, followed by a final sterile water rinse.
Logistics: Hazardous Waste Disposal Plan
Improper disposal of this compound can lead to severe environmental contamination or dangerous chemical reactions.
Segregation: Never mix 1-Hydroxy-3-(4-nitrophenyl)urea waste with reducing agents (e.g., hydrides, sulfides). Aromatic nitro compounds can initiate vigorous, potentially explosive reactions when exposed to strong reducers[10].
Containment: Place all soiled PPE, prep pads, and empty vials into a rigid, puncture-resistant, sealable hazardous waste container clearly labeled "Trace Hazardous Drug Waste - Incineration Only"[4].
Final Destruction: Transport the sealed containers for high-temperature incineration. Incineration is the only reliable method to completely cleave and destroy the cytotoxic hydroxyurea and nitroaromatic pharmacophores[9].
Biological Mechanism of Toxicity
Bifurcated toxicity pathway of 1-Hydroxy-3-(4-nitrophenyl)urea detailing dual systemic hazards.